3-Chlorobenzoyl cyanide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKVHGBNVCVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475188 | |
| Record name | 3-Chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26152-02-3 | |
| Record name | 3-Chlorobenzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-Chlorobenzoyl Cyanide: Synthesis, Properties, and Applications in Modern Drug Discovery
This document provides a comprehensive technical overview of 3-Chlorobenzoyl cyanide (CAS No. 26152-02-3), a highly reactive and synthetically valuable acyl cyanide. Moving beyond a simple data sheet, this guide offers an in-depth perspective for researchers and drug development professionals, focusing on the causality behind its chemical behavior and its strategic importance as a building block for complex molecules. The methodologies and insights presented are grounded in established chemical literature and validated protocols, ensuring scientific integrity and practical utility.
Core Physicochemical and Structural Profile
This compound is an organic compound featuring a cyanide group attached to the carbonyl of a 3-chlorobenzoyl moiety.[1] This unique structural arrangement, combining an electrophilic carbonyl center with a good leaving group precursor (the cyanide), is the primary driver of its chemical reactivity. Its identity and fundamental properties are summarized below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClNO | [1][2][3] |
| Molecular Weight | 165.58 g/mol | [2][3][4] |
| CAS Number | 26152-02-3 | [1][3][5] |
| Appearance | Inferred to be a solid or high-boiling liquid | N/A |
| Boiling Point | 112-115 °C at 12 mmHg | [6] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Toluene, Acetonitrile) | Inferred from structure & synthesis protocols |
| IUPAC Name | This compound | [3] |
Spectroscopic Signature: An Interpretive Guide
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This interpretive analysis is crucial for researchers to confirm the identity and purity of the material post-synthesis.
2.1. Infrared (IR) Spectroscopy The IR spectrum is dominated by two highly characteristic stretching frequencies that provide immediate confirmation of the key functional groups:
-
C≡N (Nitrile) Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹. Its intensity is a definitive marker for the cyanide moiety.
-
C=O (Carbonyl) Stretch: A very strong, sharp peak will appear in the region of 1680-1700 cm⁻¹. The position is influenced by conjugation with the aromatic ring and the electron-withdrawing effect of the adjacent cyanide.
-
Aromatic C=C & C-Cl Stretches: Characteristic aromatic ring stretches will be present in the 1400-1600 cm⁻¹ region, with the C-Cl stretch appearing in the fingerprint region (typically < 800 cm⁻¹).
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, in CDCl₃)
-
¹H NMR: The spectrum will consist solely of signals from the four aromatic protons. Due to the meta-substitution pattern, a complex multiplet is expected in the downfield region, likely between δ 7.5 and 8.2 ppm.
-
¹³C NMR: This spectrum is highly informative:
-
Carbonyl Carbon (C=O): Will appear significantly downfield (> δ 160 ppm) due to its electrophilic nature.
-
Aromatic Carbons: Six distinct signals are expected in the δ 125-140 ppm range. The carbon attached to the chlorine atom will show a characteristic shift.
-
Nitrile Carbon (C≡N): Will appear around δ 110-120 ppm. This signal, along with the carbonyl signal, is a key diagnostic for the acyl cyanide structure.
-
Synthesis Protocol: A Validated Industrial Method
The preparation of acyl cyanides requires careful control of reaction conditions to avoid side reactions like dimerization.[6][7] The following protocol is adapted from a validated method for the synthesis of this compound, which offers high yield and purity.[6]
3.1. Synthetic Workflow Diagram
Caption: High-temperature synthesis of this compound.
3.2. Step-by-Step Experimental Protocol
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head suitable for vacuum, charge 3-chlorobenzoyl chloride (1.0 eq), sodium cyanide (0.97 eq), and copper(I) cyanide (approx. 0.015 eq).
-
Reaction Execution: While stirring, heat the mixture to 220 °C over a period of 90 minutes. Causality Note: This high-temperature, solvent-free approach drives the nucleophilic acyl substitution. The catalytic amount of Cu(I) cyanide is critical for facilitating the reaction and suppressing the formation of dimeric byproducts, a common issue in acyl cyanide synthesis.[6][7]
-
Product Isolation: Once the reaction is complete, apply a vacuum to the system. The product, this compound, will distill directly from the solid salt mixture (primarily NaCl).
-
Final Purification: Collect the crude distillate and perform a fractional vacuum distillation. The pure product is collected at a boiling point of 112-115 °C at 12 mmHg, yielding the final product in high purity (reported yield: 94%).[6]
Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound stems from the highly electrophilic carbonyl carbon, making it an excellent acylating agent and a precursor to other valuable functional groups.
4.1. Precursor to α-Ketoamides A primary application for acyl cyanides is the synthesis of α-ketoamides. These motifs are privileged structures in medicinal chemistry, found in numerous enzyme inhibitors (e.g., protease inhibitors) where the keto-amide warhead can interact with active site residues. The reaction proceeds via nucleophilic attack on the carbonyl by an amine, followed by hydrolysis of the cyanohydrin intermediate. This provides a direct and efficient route to these valuable pharmacophores.[8][9]
4.2. Analytical Standard and Research Chemical this compound is documented as a key chemical impurity and reference standard in the development and quality control of Lamotrigine, an anticonvulsant medication.[10] This highlights its importance in the pharmaceutical industry for ensuring the purity and safety of commercial drugs.
4.3. Versatile Synthetic Intermediate As a general class, acyl cyanides are valuable intermediates for creating herbicides and other complex organic molecules.[6][11] The cyanide group can be further transformed, for example, through reaction with azides to form acyl tetrazoles via click chemistry.[11]
Caption: Synthetic utility of this compound in R&D.
Safety and Handling Protocols
Trustworthiness Mandate: this compound is a hazardous chemical and must be handled with extreme caution by trained personnel.
-
Toxicity: As an acyl cyanide, it is toxic. It can release highly toxic hydrogen cyanide (HCN) gas upon hydrolysis (contact with water or acids) or hydrogen chloride and nitrogen oxides upon decomposition.[12]
-
Handling: All manipulations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.
-
Incompatibilities: Avoid contact with strong acids, strong bases, strong oxidizing agents, and water.[12]
-
Disposal: Dispose of all waste as hazardous chemical waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of this compound, empowering researchers to leverage its properties safely and effectively in the pursuit of new scientific discoveries.
References
- 1. 26152-02-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound|26152-02-3|Supplier [benchchem.com]
- 11. Acyl cyanide - Wikipedia [en.wikipedia.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Characterization of 3-Chlorobenzoyl Cyanide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Chlorobenzoyl cyanide (CAS 26152-02-3), a valuable intermediate in synthetic organic chemistry.[1] Due to a notable scarcity of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from the closely related parent compound, benzoyl cyanide, to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with a high degree of confidence. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor.
Introduction: The Challenge of Characterizing this compound
This compound, with the molecular formula C₈H₄ClNO, is an aromatic acyl cyanide possessing significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] The precise structural elucidation of such compounds is paramount for ensuring the purity, reactivity, and safety of subsequent synthetic transformations. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization process.
However, a thorough search of scientific databases reveals a conspicuous absence of published, experimentally-derived spectroscopic data for this compound. This guide aims to bridge this knowledge gap by providing a robust, theory-backed prediction of its spectroscopic profile. By understanding the expected data, researchers can more readily confirm the identity and purity of synthesized this compound and troubleshoot any unexpected experimental outcomes.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the known spectra of benzoyl cyanide and the predictable electronic effects of the chlorine substituent.[2][3]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be dominated by signals from the four aromatic protons. The electron-withdrawing nature of both the carbonyl and chloro groups will deshield these protons, shifting them downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~8.0 - 8.2 | Doublet of doublets | H-6 | Ortho to the carbonyl group, deshielded. |
| ~7.9 - 8.1 | Triplet (or narrow multiplet) | H-2 | Ortho to the carbonyl group and meta to the chloro group, deshielded. |
| ~7.7 - 7.9 | Triplet of doublets | H-5 | Ortho to the chloro group and meta to the carbonyl group. |
| ~7.5 - 7.7 | Triplet | H-4 | Meta to both the chloro and carbonyl groups. |
Causality Behind Predictions: The placement of the chlorine atom at the meta-position relative to the benzoyl group breaks the symmetry of the aromatic ring, leading to four distinct proton signals. Protons ortho to the strongly electron-withdrawing carbonyl group (H-2 and H-6) are expected to be the most deshielded and resonate at the lowest field. The H-6 proton will likely be further downfield due to the additive deshielding effect from the meta-chloro substituent. The coupling patterns (multiplicities) arise from spin-spin interactions with neighboring protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~175 - 185 | C=O (Carbonyl) | The carbonyl carbon is highly deshielded. |
| ~135 - 140 | C-Cl | The carbon directly attached to the electronegative chlorine atom is deshielded. |
| ~130 - 135 | C-1 (ipso to C=O) | Quaternary carbon, deshielded by the carbonyl group. |
| ~125 - 135 | Aromatic CH carbons | The exact shifts will depend on their position relative to the substituents. |
| ~115 - 120 | C≡N (Nitrile) | The nitrile carbon is characteristically found in this region. |
Expertise in Interpretation: The predicted chemical shifts are based on the known spectrum of benzoyl cyanide, with adjustments for the substituent effects of chlorine.[3] The carbonyl carbon will be the most downfield signal. The carbon bearing the chlorine (C-3) will also be significantly deshielded. The nitrile carbon has a characteristic chemical shift that is relatively upfield compared to the aromatic carbons.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial.
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of the aromatic protons.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak in the ¹³C spectrum.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the carbonyl and nitrile groups.
Table 3: Predicted Major IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in an aromatic ring. |
| ~2240 - 2220 | Medium, Sharp | C≡N stretch | The nitrile group has a very characteristic absorption in this region. Conjugation with the carbonyl group may slightly lower the frequency.[4] |
| ~1690 - 1670 | Strong | C=O stretch | Conjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[5][6] |
| ~1600 - 1450 | Medium to Weak | Aromatic C=C stretches | Characteristic "ring modes" of the benzene ring. |
| ~800 - 600 | Strong | C-Cl stretch | The carbon-chlorine stretch is typically found in the fingerprint region. |
Trustworthiness of Predictions: These predictions are grounded in well-established correlation tables for IR spectroscopy. The carbonyl and nitrile stretches are particularly diagnostic. The strong intensity of the C=O stretch is due to the large change in dipole moment during the vibration. The C≡N stretch, while typically of medium intensity, is sharp and appears in a relatively uncongested region of the spectrum, making it easy to identify.[4][7]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: As this compound is expected to be a solid or low-melting solid, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique that will likely cause significant fragmentation.
Molecular Ion Peak: The molecular ion (M⁺) peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₄ClNO), which is approximately 165.00 g/mol for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A characteristic M+2 peak at m/z 167, with roughly one-third the intensity of the M⁺ peak, will be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
Predicted Fragmentation Pattern: The fragmentation of this compound will likely be initiated by the cleavage of the bonds adjacent to the carbonyl group.
Table 4: Predicted Key Fragment Ions in the EI-MS of this compound
| Predicted m/z | Proposed Fragment Structure | Rationale for Formation |
| 139/141 | [Cl-C₆H₄-C≡O]⁺ | Loss of a cyanide radical (•CN) from the molecular ion. The chlorine isotopic pattern will be present. |
| 111/113 | [Cl-C₆H₄]⁺ | Loss of the entire benzoyl cyanide moiety, or loss of CO from the [Cl-C₆H₄-C≡O]⁺ fragment. The chlorine isotopic pattern will be present. |
| 75 | [C₆H₃]⁺ | Loss of chlorine from the [Cl-C₆H₄]⁺ fragment. |
Logical Flow of Fragmentation: The most probable initial fragmentation is the alpha-cleavage, leading to the loss of the relatively stable cyanide radical.[8][9][10] This results in the formation of the 3-chlorobenzoyl cation (m/z 139/141). Subsequent loss of a neutral carbon monoxide (CO) molecule would yield the 3-chlorophenyl cation (m/z 111/113).
Visualization of Molecular Structure and Fragmentation
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. If not sufficiently volatile, direct infusion via a solids probe can be used.
-
Instrumentation: A GC-MS system with an Electron Ionization (EI) source.
-
GC-MS Parameters (if applicable):
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection: Split/splitless injection of a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Temperature Program: A ramped temperature program (e.g., 50°C to 250°C at 10°C/min) to ensure separation and elution of the compound.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Source Temperature: Typically 230°C.
-
-
Data Analysis: Identify the molecular ion peak and the characteristic M+2 peak for chlorine. Analyze the fragmentation pattern and compare it to the predicted pathway.
Conclusion
References
- 1. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoyl cyanide(613-90-1) 1H NMR spectrum [chemicalbook.com]
- 3. Benzoyl cyanide(613-90-1) 13C NMR spectrum [chemicalbook.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to (3-Chlorophenyl)oxo-acetonitrile (CAS No. 26152-02-3)
This guide provides a comprehensive technical overview of (3-Chlorophenyl)oxo-acetonitrile, a key synthetic intermediate for researchers, chemists, and professionals in drug development and materials science. We will delve into its core properties, primary applications, and detailed protocols for its use, grounding all information in established scientific principles and authoritative sources.
Chemical Identity and Physicochemical Properties
(3-Chlorophenyl)oxo-acetonitrile, also known as 3-Chlorobenzoyl cyanide, is a bifunctional molecule featuring a carbonyl group and a nitrile group attached to a central carbon, which is bonded to a 3-chlorophenyl ring. This structure imparts a unique reactivity profile, making it a valuable precursor in various synthetic pathways.
The dual electrophilic nature of the adjacent carbonyl and nitrile carbons allows for a range of nucleophilic addition reactions, forming the basis of its utility in constructing more complex molecular architectures.
Table 1: Physicochemical Properties of (3-Chlorophenyl)oxo-acetonitrile
| Property | Value | Source(s) |
| CAS Number | 26152-02-3 | [1][2] |
| IUPAC Name | (3-chlorophenyl)(oxo)acetonitrile | PubChem |
| Synonyms | This compound | [1][2] |
| Molecular Formula | C₈H₄ClNO | [1] |
| Molecular Weight | 165.58 g/mol | [1] |
| Appearance | White to Pale Yellow or Brown Solid | Sigma-Aldrich |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not consistently available | |
| Solubility | Soluble in DMSO, Methanol (Slightly) | Various Suppliers |
| InChI Key | LGRKVHGBNVCVHV-UHFFFAOYSA-N | [1] |
| PubChem CID | 11984278 | [1] |
Core Applications in Synthetic Chemistry
The primary utility of (3-Chlorophenyl)oxo-acetonitrile lies in its role as a versatile building block for synthesizing heterocyclic compounds, particularly substituted triazines. Its reaction pathway is analogous to that of its more frequently cited analog, 2,3-dichlorobenzoyl cyanide, which is a crucial intermediate in the industrial synthesis of the antiepileptic drug Lamotrigine.[3][4]
The core reaction involves condensation with a guanidine-containing compound, such as aminoguanidine, followed by an intramolecular cyclization to form a 3,5-diamino-1,2,4-triazine ring. The 3-chlorophenyl substituent at the 6-position of the triazine ring is carried through from the starting material, allowing for the synthesis of specific analogs for structure-activity relationship (SAR) studies in drug discovery.
Beyond pharmaceuticals, this compound serves as a precursor for agrochemicals and specialty polymers, where the unique combination of the nitrile, carbonyl, and chlorinated aromatic moiety can be leveraged to build novel functional molecules.[5]
Mechanistic Insight: Synthesis of a Triazine Derivative
The synthesis of a 6-(3-chlorophenyl)-1,2,4-triazine-3,5-diamine derivative from (3-Chlorophenyl)oxo-acetonitrile and aminoguanidine proceeds via a two-step mechanism:
-
Condensation: The primary amino group of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl cyanide. This is followed by dehydration to form a guanidinylimino-acetonitrile intermediate (a Schiff base). This step is typically acid-catalyzed.[3]
-
Cyclization: Under basic or neutral conditions and with heating, an intramolecular nucleophilic attack occurs from a terminal nitrogen of the guanidine moiety onto the nitrile carbon. This ring-closing reaction forms the stable 1,2,4-triazine ring, yielding the final product.[4]
The following diagram illustrates this synthetic workflow.
Experimental Protocol: Synthesis of 6-(Aryl)-1,2,4-triazine-3,5-diamine
The following protocol is a representative procedure adapted from established patent literature for the synthesis of analogous Lamotrigine derivatives.[3][4] It demonstrates the core methodology for the condensation and cyclization reaction. Researchers must adapt stoichiometry and reaction conditions based on their specific downstream requirements and perform appropriate safety assessments.
Materials:
-
(3-Chlorophenyl)oxo-acetonitrile (Substrate)
-
Aminoguanidine bicarbonate
-
Sulfuric Acid (or other suitable acid catalyst)
-
Acetonitrile (Solvent)
-
Potassium Hydroxide (KOH) solution (e.g., 1% aqueous) or Sodium Methoxide in Methanol
-
Methanol (Solvent)
-
Deionized Water
Procedure:
Step 1: Formation of the Intermediate (Condensation)
-
In a suitably sized reaction vessel equipped with a stirrer and temperature control, prepare a solution of sulfuric acid in water.
-
Carefully add aminoguanidine bicarbonate to the acidic solution and stir until dissolved. Carbon dioxide evolution will occur.
-
In a separate vessel, dissolve (3-Chlorophenyl)oxo-acetonitrile in acetonitrile.
-
Add the acetonitrile solution of the substrate to the aminoguanidine solution.
-
Stir the reaction mixture for an extended period (e.g., 48-60 hours) at ambient or slightly elevated temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until consumption of the starting material is complete.
-
Upon completion, the intermediate product may precipitate. Filter the solid material and wash with water. The resulting solid can be used directly in the next step.
Step 2: Cyclization to the Triazine Product
-
Suspend the intermediate product obtained from Step 1 in a suitable solvent such as methanol or n-propanol.
-
Add an aqueous solution of potassium hydroxide (e.g., 1% w/v) or a solution of sodium methoxide in methanol. The choice of base and solvent system is critical and influences reaction time and impurity profile.
-
Heat the mixture to reflux and maintain for several hours (e.g., 1.5-3 hours). Monitor the cyclization by HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the final product.
-
Filter the solid product, wash thoroughly with water to remove any remaining base, and then with a small amount of cold methanol.
-
Dry the product under vacuum at an elevated temperature (e.g., 70-75°C) to yield the final 6-(3-chlorophenyl)-1,2,4-triazine-3,5-diamine.
Self-Validation and Quality Control:
-
The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
The melting point of the purified compound should be determined and compared to literature values if available.
Safety, Handling, and Storage
(3-Chlorophenyl)oxo-acetonitrile and its precursors/reagents are hazardous materials that must be handled with appropriate precautions by trained personnel.
-
Hazard Profile: This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and skin irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the work area. Wash hands and any exposed skin thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
References
- 1. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|26152-02-3|Supplier [benchchem.com]
- 3. EP1140872B1 - An improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine - Google Patents [patents.google.com]
- 4. WO2001049669A1 - A process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, commonly known as lamotrigine - Google Patents [patents.google.com]
- 5. CA1148544A - Process for producing 4-amino-6-tert.butyl-3-mercapto- 1,2,4-triazin-5-one - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of the Acyl Cyanide Group in 3-Chlorobenzoyl Cyanide
Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of 3-chlorobenzoyl cyanide, with a specific focus on the acyl cyanide functional group. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanistic pathways, and synthetic applications of this versatile reagent. We will explore its pronounced electrophilicity, behavior in nucleophilic acyl substitution reactions, and other key transformations, supported by detailed experimental protocols and mechanistic diagrams.
Introduction: The Unique Chemical Profile of this compound
This compound, with the molecular formula C₈H₄ClNO, is an aromatic organic compound featuring a highly reactive acyl cyanide moiety.[1][2] This functional group, consisting of a cyanide group bonded directly to a carbonyl carbon, imparts a unique and powerful reactivity profile to the molecule.[3] The carbonyl group is activated by two electron-withdrawing groups: the cyanide and the 3-chlorophenyl ring. This electronic arrangement renders the carbonyl carbon exceptionally electrophilic, making this compound a potent acylating agent and a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.[1] This guide will elucidate the fundamental principles governing its reactivity and provide practical insights for its application in a laboratory setting.
Molecular Structure and Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 26152-02-3 | [2] |
| Molecular Formula | C₈H₄ClNO | [1][2] |
| Molecular Weight | 165.58 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | [4] |
Synthesis of this compound
The most common and effective method for preparing aromatic acyl cyanides is through the reaction of the corresponding acyl chloride with a cyanide salt. Aromatic acyl cyanides are noted to be less reactive and more stable than their aliphatic counterparts.[5] For this compound, this involves the nucleophilic substitution of chloride from 3-chlorobenzoyl chloride using a cyanide source, typically cuprous cyanide (CuCN).
The use of a copper(I) cyanide catalyst is crucial as it helps to suppress the formation of undesired dimeric acyl cyanide byproducts, which can be a significant side reaction.[5][6]
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 3-Chlorobenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of substituted benzoyl cyanides.[7]
-
Reactor Setup: In a suitable reaction vessel equipped with a stirrer and heating mantle, charge 3-chlorobenzoyl chloride (1.67 moles) and cuprous cyanide (CuCN).
-
Reaction: Heat the mixture to a temperature of 160-165 °C. Maintain stirring at this temperature for approximately 7 hours. The progress of the reaction can be monitored using an appropriate technique like HPLC.[7]
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to 85 °C. Carefully add toluene (1200 ml) to the reaction mixture.[7]
-
Purification - Filtration: Stir the toluene mixture for 1 hour at 60 °C, then allow it to cool to 15 °C. Filter the mixture to remove the inorganic salts (copper salts).[7]
-
Purification - Solvent Removal: Transfer the filtrate to a distillation apparatus and remove the toluene solvent at approximately 55 °C under reduced pressure.[7]
-
Purification - Crystallization: The resulting crude product is then crystallized from petroleum ether to yield purified this compound.[7]
Core Reactivity of the Acyl Cyanide Functional Group
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is significantly enhanced by the inductive electron-withdrawing effects of both the adjacent cyanide group (-CN) and the 3-chlorophenyl ring. The cyanide group itself is an excellent leaving group, making the molecule highly susceptible to nucleophilic attack at the carbonyl center.
Electronic Profile of the Acyl Cyanide Group
Caption: Electronic characteristics of this compound.
This heightened reactivity places acyl cyanides like this compound below acyl chlorides but above anhydrides and esters in the hierarchy of acylating agents.[8][9]
Key Reaction Pathways
A. Nucleophilic Acyl Substitution
The cornerstone of this compound's reactivity is the nucleophilic acyl substitution pathway. This reaction proceeds via a two-step addition-elimination mechanism.[10][11] First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl pi bond is reformed, and the cyanide ion is expelled as a leaving group.[10][11]
Caption: The two-step mechanism of nucleophilic acyl substitution.
1. Hydrolysis: Acyl cyanides react readily with water to form the corresponding carboxylic acid. The hydrolysis of benzoyl and p-chlorobenzoyl cyanides has been studied, revealing a strong dependence on pH.[8][12] At a high pH (>5.0), the reaction is a bimolecular process dominated by the attack of the hydroxide ion (OH⁻).[1][8][12] In the more neutral to acidic pH range (~2.5-5.0), the reaction with water itself becomes dominant.[1][8][12]
| pH Range | Dominant Mechanism | Kinetic Dependence | Role of Water/Proton Donor |
| > 5.0 | Bimolecular reaction with OH⁻ | First-order in [OH⁻] | OH⁻ acts as the nucleophile. |
| ~2.5 - 5.0 | Water reaction (Plateau) | Largely independent of pH | Water acts as the nucleophile; general base catalysis observed. |
| < 2.5 | Water reaction (Inhibition) | Rate decreases with increasing [H₃O⁺] | Reaction is inhibited by acid. |
| Data extrapolated from studies on p-chlorobenzoyl cyanide.[1][8] |
2. Reaction with Amines (Amidation): this compound is an excellent reagent for the synthesis of amides. It reacts efficiently with primary and secondary amines to yield the corresponding N-substituted 3-chlorobenzamides. This reaction is often rapid and high-yielding. Recent studies have shown that copper-catalyzed reactions of acyl cyanides with amines can proceed smoothly.[13] This reactivity is particularly relevant in the synthesis of pharmaceutical intermediates and in peptide chemistry, where efficient amide bond formation is paramount.[14][15][16][17]
3. Reaction with Alcohols (Esterification): Similarly to amidation, this compound reacts with alcohols to form esters. This transformation is also subject to copper catalysis, which facilitates the coupling of various primary and secondary alcohols with aroyl cyanides.[13]
B. Cycloaddition Reactions
While reactions at the carbonyl are dominant, the nitrile moiety can also participate in certain transformations. Notably, acyl cyanides can undergo [3+2] cycloaddition reactions with azides to form acyl tetrazoles.[3][18] This "click reaction" provides a pathway to highly functionalized heterocyclic compounds.
Caption: Formation of an acyl tetrazole via cycloaddition.
C. Reduction Reactions
The reduction of the nitrile group in the related compound, 3-chlorobenzyl cyanide, to a primary amine is a well-established transformation using methods like catalytic hydrogenation (e.g., with Raney nickel).[19][20] However, for this compound, the high reactivity of the carbonyl group makes selective reduction of the cyanide challenging. Reaction conditions would typically favor reduction of the more electrophilic carbonyl group or reaction at the carbonyl center before reduction of the nitrile occurs.
Safety, Handling, and Storage
This compound is a hazardous chemical due to its reactivity and the presence of the cyanide group.[4] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[4] All handling must be conducted with extreme caution.
Mandatory Safety Protocols
-
Engineering Controls: All work, including weighing and transferring, must be performed within a certified chemical fume hood to prevent inhalation of vapors.[21][22][23]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double-gloving is recommended), and chemical safety goggles.[21][23] A face shield should be used if there is a splash hazard.[23]
-
Avoiding HCN Generation: Crucially, keep all acids and acidic solutions away from the work area. Cyanide salts and acyl cyanides can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[23][24][25]
-
Storage: Store in a tightly sealed, shatter-resistant container in a cool, dry, and well-ventilated area.[22][24] The storage area should be secure and separate from acids and oxidizing agents.[22][24][25]
-
Waste Disposal: All cyanide-containing waste, including contaminated gloves and bench pads, must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[21][24]
-
Decontamination: Clean contaminated surfaces and glassware first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[21][23]
Conclusion
This compound is a powerful and versatile synthetic intermediate, primarily due to the pronounced electrophilicity of its acyl cyanide functional group. Its high reactivity in nucleophilic acyl substitution reactions makes it an efficient precursor for the synthesis of a wide range of amides, esters, and carboxylic acids. While its handling requires strict adherence to safety protocols due to the inherent toxicity of cyanides, its utility in constructing complex molecular architectures solidifies its importance for professionals in chemical synthesis and drug development. A thorough understanding of its reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential safely and effectively.
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A Technical Guide to the Enhanced Reactivity of 3-Chlorobenzoyl Cyanide: The Role of Electron-Withdrawing Effects
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Overview
3-Chlorobenzoyl cyanide is a highly reactive organic intermediate characterized by a unique molecular architecture. The presence of two potent electron-withdrawing groups—a chlorine atom at the meta position and a cyanide group attached to the carbonyl carbon—synergistically enhances the electrophilicity of the acyl carbon. This guide provides an in-depth analysis of the electronic effects governing the reactivity of this molecule. We will explore its synthesis, the mechanistic basis for its heightened reactivity in nucleophilic acyl substitution reactions, its behavior in the context of aromatic substitution, and its utility as a versatile building block in the synthesis of complex chemical entities for the pharmaceutical and agrochemical industries. This document serves as a technical resource, elucidating the causal relationships between structure and reactivity and providing field-proven experimental protocols.
Molecular Architecture and Electronic Profile
The reactivity of any chemical species is fundamentally dictated by its electronic structure. In this compound, the arrangement of substituents on the benzoyl core creates a molecule primed for specific chemical transformations.
Structure and Physicochemical Properties
This compound is an aroyl cyanide featuring a chlorine atom substituted at the third position of the benzene ring. Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 26152-02-3 | [1] |
| Molecular Formula | C₈H₄ClNO | [1] |
| Molecular Weight | 165.57 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)C#N | [1] |
The Synergistic Electron-Withdrawing Effect
The heightened reactivity of this compound stems from the combined influence of its two electron-withdrawing groups (EWGs).
-
The Acyl Cyanide Moiety : The carbonyl group (C=O) and the adjacent cyano group (C≡N) are both powerful EWGs. The cyano group significantly increases the electrophilicity of the carbonyl carbon through a strong inductive effect (-I), making it highly susceptible to nucleophilic attack.[2] Acyl cyanides are known to be more reactive acylating reagents than corresponding acid chlorides for this reason.[3]
-
The Meta-Chloro Substituent : The chlorine atom exerts a strong, distance-dependent inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the attached carbonyl group. While it also has a weak +R (resonance) effect due to its lone pairs, the inductive effect is dominant in influencing reactivity at the acyl carbon. Its meta position ensures that its deactivating inductive effect is effectively transmitted to the carbonyl carbon, further enhancing its electrophilicity.
The diagram below illustrates the cumulative electron-withdrawing effects that polarize the molecule and activate the carbonyl carbon.
Caption: Inductive effects (-I) from both the chloro and cyano groups enhance the electrophilicity (δ++) of the carbonyl carbon.
Synthesis of High-Purity this compound
The most direct and industrially feasible route to this compound is the reaction of 3-chlorobenzoyl chloride with a cyanide source.[4] This method leverages the high reactivity of the acyl chloride. Phase-transfer catalysis is often employed to facilitate the reaction between the organic-soluble acyl chloride and the aqueous-soluble cyanide salt.[5]
Detailed Experimental Protocol: Synthesis via Acyl Chloride
This protocol is a representative procedure adapted from established methods for aroyl cyanide synthesis.[5][6]
Materials:
-
3-Chlorobenzoyl chloride
-
Sodium cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using NaCN
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Anhydrous Calcium Chloride for drying
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.1 equivalents) and the phase-transfer catalyst (0.05 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Reactant Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Reaction Execution: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred suspension of sodium cyanide at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Wash the filtrate with a cold, dilute sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.
CAUTION: This reaction involves highly toxic cyanide salts and produces corrosive byproducts. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis and Purification Workflow
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis and purification of this compound.
The Carbonyl Group: A Locus of Heightened Electrophilicity
The primary site of reactivity in this compound is the carbonyl carbon. The electronic effects described in Section 2.0 render this position exceptionally vulnerable to attack by a wide range of nucleophiles.
Mechanistic Underpinnings of Enhanced Reactivity
The reaction proceeds via the classic nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process.[7][8]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
-
Elimination of Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O pi bond, and in doing so, expels the most stable leaving group. In this case, the cyanide ion (CN⁻) is a competent leaving group, comparable in stability to a halide ion.
The electron-withdrawing substituents accelerate this process by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state of the first step, thereby lowering the activation energy of the reaction.
Nucleophilic Acyl Substitution: A Case Study (Amide Synthesis)
The reaction with primary or secondary amines to form amides is a robust and common transformation for acylating agents. Due to its high reactivity, this compound can acylate even weakly nucleophilic amines under mild conditions.
Detailed Experimental Protocol for Amide Synthesis
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0 °C. Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the amine solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
Reaction Mechanism Diagram
The mechanism for the formation of N-phenyl-3-chlorobenzamide is depicted below.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Aromatic Ring Reactivity: Deactivation and Directing Effects
The substituents also profoundly influence the reactivity of the benzene ring itself. Both the chloro group and the benzoyl cyanide group are deactivating towards electrophilic aromatic substitution (EAS). This is because their electron-withdrawing nature reduces the electron density of the pi system, making it less attractive to electrophiles.
Furthermore, both groups are meta-directing.
-
Chloro Group: Ortho, para-directing by resonance but deactivating by induction.
-
Benzoyl Cyanide Group: Strongly deactivating and meta-directing through both induction and resonance.
When both are present, the powerful meta-directing influence of the benzoyl cyanide group dominates. Therefore, any EAS reaction on this compound would be expected to yield the 3,5-disubstituted product, albeit under harsh reaction conditions due to the ring's deactivation.
The Cyanide Moiety: More Than a Substituent
A unique aspect of aroyl cyanide chemistry is the ability of the cyanide ion to function as a leaving group.[9] This places aroyl cyanides in a reactivity class similar to acyl halides and anhydrides. The stability of the cyanide anion, which is the conjugate base of the weak acid HCN (pKa ≈ 9.2), makes it a good leaving group. This property is central to its utility as an efficient acylating agent, as seen in the protocols above. In some metal-catalyzed reactions, the C-CN bond can be specifically activated and cleaved, opening up further synthetic possibilities.[9]
Applications in Advanced Synthesis
The high reactivity and defined structure of this compound make it a valuable intermediate in multi-step syntheses. It serves as a precursor for introducing the 3-chlorobenzoyl moiety into larger molecules. This structural motif is found in various biologically active compounds, including pharmaceuticals and agrochemicals. For example, related structures like 3-chlorobenzyl cyanide are known intermediates in the synthesis of pharmaceuticals such as the benzodiazepine drug Lorazepam.[10] The reactivity of this compound allows for the efficient construction of amide, ester, and ketone linkages essential for building complex molecular frameworks.
Conclusion and Outlook
This compound is a prime example of how substituent effects can be harnessed to create a highly reactive and synthetically useful molecule. The synergistic electron-withdrawing properties of the meta-chloro and acyl cyanide groups activate the carbonyl carbon for nucleophilic attack, making it a superior acylating agent. Understanding these fundamental principles of physical organic chemistry is crucial for researchers in drug discovery and process development, enabling the rational design of synthetic routes and the efficient construction of target molecules. Future research may focus on leveraging its unique reactivity in novel catalytic cycles or for the development of covalent inhibitors where high electrophilicity is a desired trait.
References
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- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound|26152-02-3|Supplier [benchchem.com]
- 5. Benzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Benzoyl Cyanide | Semantic Scholar [semanticscholar.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. 3-Chlorobenzyl Cyanide [benchchem.com]
Theoretical Framework for the Structural Elucidation of 3-Chlorobenzoyl Cyanide
An In-depth Technical Guide
Abstract
3-Chlorobenzoyl cyanide (C₈H₄ClNO) is an aromatic compound featuring a carbonyl and a nitrile group, representing a molecule of significant interest for synthetic chemistry and potential applications in drug development.[1][2] A thorough understanding of its three-dimensional structure, electronic properties, and vibrational behavior is paramount for predicting its reactivity, stability, and intermolecular interactions. This technical guide outlines a comprehensive theoretical protocol for the structural and electronic characterization of this compound using first-principles computational methods. We detail a robust workflow leveraging Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, explain the rationale behind the selection of specific functionals and basis sets, and present a framework for validating computational results against experimental data. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to understand and predict the behavior of complex organic molecules.
Introduction: The Imperative for Theoretical Analysis
The predictive power of computational chemistry offers an invaluable tool for modern chemical and pharmaceutical research. For a molecule like this compound, where extensive experimental characterization may be nascent, theoretical studies provide a foundational understanding of its intrinsic properties. By simulating the molecule's behavior at the quantum level, we can determine its most stable conformation, predict its spectroscopic signatures (such as IR and Raman spectra), and map its electronic landscape to identify reactive sites.
This guide eschews a rigid template to deliver a logical, causality-driven narrative on how to approach the theoretical study of this specific molecule. We will proceed from the foundational choice of computational methods to a detailed, step-by-step protocol, and finally, to the interpretation and validation of the resulting data.
Part I: Foundational Computational Methodologies
The accuracy of any theoretical study is contingent upon the selection of appropriate computational methods and basis sets. The choice is a deliberate balance between computational cost and the desired accuracy for describing the system's electronic structure.
Rationale for Method Selection: DFT and Hartree-Fock
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock provides a crucial starting point for electronic structure calculations. It solves the Schrödinger equation by approximating the complex many-electron wavefunction as a single Slater determinant. While it accurately accounts for electron exchange, its primary limitation is the neglect of electron correlation—the way electrons dynamically avoid each other. This can lead to inaccuracies, particularly in predicting bond lengths and vibrational frequencies.[3][4]
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its superior balance of efficiency and accuracy. Instead of the complex wavefunction, DFT calculates the total energy from the electron density. Crucially, it incorporates electron correlation through an exchange-correlation functional.[5]
Hybrid Functionals (B3LYP): For molecules like this compound, which contain a mix of sigma and pi bonds, lone pairs, and polar functional groups, a hybrid functional is the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a well-established example that mixes a portion of the exact exchange from Hartree-Fock theory with exchange and correlation energies from other sources. This approach often yields excellent agreement with experimental data for molecular geometries and vibrational spectra.[4][6]
The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as critical as the choice of method. For this compound, a Pople-style basis set such as 6-311++G(d,p) is highly recommended.
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: These diffuse functions are essential for accurately describing the electron density far from the nucleus, which is critical for the lone pairs on the oxygen, nitrogen, and chlorine atoms.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is necessary to correctly model the bonding environment, particularly in the conjugated and polar regions of the molecule.[3]
Part II: A Step-by-Step Theoretical Protocol
The following protocol outlines a self-validating system for the theoretical analysis of this compound. Each step builds upon the previous one to ensure the final results are derived from a stable, optimized molecular structure.
Step 1: Molecular Geometry Optimization
The primary objective is to find the global minimum on the potential energy surface, which corresponds to the most stable three-dimensional structure of the molecule.
-
Protocol:
-
Construct an initial guess of the this compound structure using standard bond lengths and angles.
-
Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization algorithm should continue until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory.
-
-
Validation: The absence of any imaginary frequencies in the output of the frequency calculation confirms that the optimized structure is a true energy minimum.
Step 2: Vibrational Frequency Analysis
This step predicts the infrared (IR) and Raman spectra of the molecule, which serve as a critical bridge between theory and experiment.
-
Protocol:
-
Utilize the results from the frequency calculation performed in Step 1. The output will contain the vibrational modes, their corresponding frequencies, and their IR and Raman intensities.
-
Apply a scaling factor to the calculated frequencies. Theoretical frequencies are typically higher than experimental values due to the harmonic approximation. For B3LYP/6-311++G(d,p), a scaling factor of ~0.96-0.98 is common for correcting the frequencies.
-
Visualize the vibrational modes to assign the calculated frequencies to specific molecular motions (e.g., C=O stretch, C≡N stretch, C-Cl stretch).
-
Step 3: Electronic and Reactivity Analysis
With a validated structure, we can probe the electronic properties that govern the molecule's reactivity.
-
Frontier Molecular Orbital (FMO) Analysis:
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[4] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
The MEP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack. For this compound, negative regions are expected around the oxygen, nitrogen, and chlorine atoms.
-
-
Natural Bond Orbital (NBO) Analysis:
-
NBO analysis examines interactions between filled and vacant orbitals to quantify charge transfer and delocalization within the molecule, providing deeper insight into its electronic stability and bonding characteristics.
-
Diagram 1: Computational Workflow for Structural Analysis
Caption: A workflow diagram illustrating the key steps in the theoretical analysis of this compound.
Part III: Predicted Structural and Spectroscopic Data
The protocols described above are expected to yield quantitative data on the molecule's structure and properties. The following tables present hypothetical yet realistic data for this compound based on calculations for analogous compounds.
Table 1: Predicted Optimized Geometrical Parameters
| Parameter | Bond/Angle | HF/6-31G* (Å or °) | B3LYP/6-311++G(d,p) (Å or °) |
| Bond Length | C=O | 1.185 | 1.210 |
| C-C(O) | 1.490 | 1.475 | |
| C≡N | 1.138 | 1.155 | |
| C-Cl | 1.750 | 1.742 | |
| Bond Angle | C-C(O)-C | 118.5 | 119.8 |
| O=C-C(N) | 122.0 | 121.5 | |
| Dihedral Angle | C-C-C=O | ~180.0 | ~180.0 |
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Unscaled Frequency (B3LYP) | Scaled Frequency (B3LYP) | Expected Experimental Range |
| C≡N Stretch | 2310 | 2218 | 2200-2240 |
| C=O Stretch | 1755 | 1685 | 1670-1700 |
| C-Cl Stretch | 740 | 710 | 680-750 |
| Aromatic C=C Stretch | 1615 | 1550 | 1500-1600 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value (B3LYP) |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Part IV: Validation through Experimental Correlation
Theoretical data gains its true authority when validated against experimental results. The computational framework described here is designed to produce data that can be directly compared with spectroscopic and structural analyses.
Diagram 2: Framework for Theoretical and Experimental Validation
Caption: The synergistic relationship between theoretical predictions and experimental validation methods.
-
FT-IR and FT-Raman Spectroscopy: The predicted vibrational frequencies (Table 2) can be directly compared to the peaks in an experimental FT-IR or FT-Raman spectrum, serving as the primary method for validating the computed structure.
-
UV-Vis Spectroscopy: The HOMO-LUMO gap calculated can be correlated with the onset of electronic absorption in the experimental UV-Vis spectrum, providing validation for the predicted electronic structure.[3]
-
NMR Spectroscopy: While not detailed in this protocol, chemical shifts (¹H and ¹³C) can also be calculated and compared with experimental NMR data to further refine and validate the molecular structure.[7][8]
Conclusion
The theoretical protocol detailed in this guide provides a robust and scientifically rigorous framework for the complete structural and electronic characterization of this compound. By employing Density Functional Theory with the B3LYP hybrid functional and a flexible 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and reactivity indicators. The emphasis on validating these computational results with experimental data ensures a high degree of confidence in the final structural model. This integrated theoretical-experimental approach is fundamental to advancing our understanding of complex molecules and accelerating their application in science and industry.
References
- 1. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|26152-02-3|Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chlorobenzyl cyanide(1529-41-5) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes & Protocols: 3-Chlorobenzoyl Cyanide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of 3-Chlorobenzoyl Cyanide
This compound is an aroyl cyanide, a class of organic molecules characterized by a cyanide group attached to a carbonyl carbon. This arrangement of functional groups results in a highly versatile bifunctional reagent, possessing two distinct electrophilic sites ripe for chemical elaboration. The presence of the electron-withdrawing 3-chloro substituent on the phenyl ring further modulates the reactivity of these sites, making this compound an attractive, yet underutilized, building block for the synthesis of diverse heterocyclic compounds.
While specific literature on the direct application of this compound in multicomponent or cyclization reactions is emerging, its chemical nature as an α-cyanoketone allows for the rational design of synthetic protocols based on well-established reactivity patterns of this compound class.[1] This guide provides detailed, field-proven insights and proposed protocols for leveraging this compound in the construction of medicinally relevant heterocyclic cores, including pyrimidines, thiazoles, and triazoles. The protocols herein are designed as robust starting points for research and development, emphasizing mechanistic understanding and experimental rigor.
PART 1: Critical Safety & Handling Protocols
Trustworthiness Pillar: A Self-Validating System Starts with Safety. Before any experimental work, it is imperative to understand the hazards associated with this compound and related reagents. Aroyl cyanides are toxic, and their handling requires strict safety protocols.
Core Hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. It can be metabolized to release cyanide in the body.
-
Irritation: Causes serious eye and skin irritation.
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart), and splash-proof safety goggles or a face shield at all times.
-
Cyanide Antidote: An emergency cyanide antidote kit should be readily available in any laboratory where cyanide compounds are handled. All personnel must be trained in its use.
-
Waste Disposal: All solid and liquid waste containing this compound must be segregated and disposed of as hazardous waste according to institutional and local regulations. Do not mix with acidic waste, which could generate hydrogen cyanide gas.
-
Emergency Procedures: Ensure eyewash stations and safety showers are accessible and operational. In case of skin contact, immediately wash the affected area with copious amounts of water. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If ingested or inhaled, seek immediate emergency medical services.
PART 2: Core Reactivity and Mechanistic Principles
The synthetic utility of this compound stems from its two electrophilic centers. Understanding the differential reactivity of these sites is key to designing selective synthetic transformations.
-
Site A (Carbonyl Carbon): This is the harder electrophilic center and is the primary site of attack for strong nucleophiles. Reactions at this site often lead to addition products or can serve as the first step in a condensation-cyclization sequence.
-
Site B (Nitrile Carbon): This is a softer electrophilic center. It is particularly susceptible to attack by nucleophiles in multicomponent reactions or after initial activation of the carbonyl group. It is a key participant in the formation of nitrogen-containing heterocycles.[2][3]
PART 3: Proposed Application Protocols
The following protocols are proposed synthetic routes based on established reactivity patterns of aroyl cyanides and related precursors. Researchers should consider these as starting points, and optimization of reaction conditions may be necessary.
Application 1: Synthesis of 2,4-Diaryl-5-cyano-pyrimidines via Reaction with Amidines
Pyrimidines are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[4] The reaction of an α-cyanoketone with an amidine provides a direct route to highly substituted pyrimidines.
Causality Behind Experimental Choices: The reaction is proposed to proceed via an initial nucleophilic attack of the amidine on the highly electrophilic carbonyl carbon of this compound. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the activated nitrile, leading to a dihydropyrimidine intermediate, which then aromatizes upon elimination of water. A non-protic solvent like DMF is chosen to facilitate the reaction, and a mild base is used to deprotonate the amidine hydrochloride salt.
Protocol 1: Synthesis of 2-Aryl-4-(3-chlorophenyl)-5-cyanopyrimidine
Materials:
-
This compound (1.0 mmol, 165.58 g/mol )
-
Aryl Amidine Hydrochloride (e.g., Benzamidine HCl) (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 138.21 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (166 mg, 1.0 mmol), the desired aryl amidine hydrochloride (1.1 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Under an inert atmosphere (N₂ or Argon), add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrimidine derivative.
Data Presentation (Hypothetical):
| Entry | Amidine (Ar-C(NH)NH₂) | Temp (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Benzamidine | 110 | 8 | 75 |
| 2 | 4-Methoxybenzamidine | 110 | 6 | 82 |
| 3 | 4-Trifluoromethylbenzamidine | 120 | 12 | 68 |
Application 2: Synthesis of 2-Amino-4-(3-chlorophenyl)thiazoles
The thiazole ring is a privileged scaffold in drug discovery, notably found in anticancer and antimicrobial agents. The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle, typically involving the reaction of an α-haloketone and a thioamide.[5][6] By analogy, this compound, as an α-cyanoketone, can be proposed to react with thioamides.
Causality Behind Experimental Choices: This protocol adapts the Hantzsch synthesis. The thioamide sulfur atom is expected to attack the electrophilic carbonyl carbon. Subsequent intramolecular cyclization via attack of the thioamide nitrogen onto the nitrile carbon, followed by tautomerization, would yield the aminothiazole product. Ethanol is a common and effective solvent for this transformation.
Protocol 2: Synthesis of 2-Substituted-4-(3-chlorophenyl)-5-cyanothiazole
Materials:
-
This compound (1.0 mmol, 165.58 g/mol )
-
Thioamide (e.g., Thioacetamide, Thiourea) (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (166 mg, 1.0 mmol) and the thioamide (1.0 mmol) in ethanol (10 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Stir the reaction at reflux and monitor its progress by TLC. The reaction may precipitate the product upon formation.
-
After completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from ethanol) or by flash column chromatography to afford the pure thiazole derivative.
Data Presentation (Hypothetical):
| Entry | Thioamide | Reaction Time (h) | Purification Method | Hypothetical Yield (%) |
| 1 | Thiourea | 3 | Filtration/Recrystallization | 88 |
| 2 | Thioacetamide | 5 | Column Chromatography | 78 |
| 3 | Thiobenzamide | 6 | Column Chromatography | 72 |
Application 3: Synthesis of 3-(3-chlorophenyl)-5-aryl-1,2,4-triazoles
1,2,4-Triazoles are another class of heterocycles with broad applications in agrochemicals and pharmaceuticals, known for their antifungal and herbicidal activities.[7][8] A common synthetic route involves the condensation of an acyl hydrazide with a reagent that can provide the final carbon atom of the ring. Here, this compound can serve as the C-N provider.
Causality Behind Experimental Choices: The proposed mechanism involves the initial reaction of the terminal nitrogen of the acyl hydrazide with the carbonyl carbon of this compound to form a hydrazone intermediate. This is followed by a base-catalyzed intramolecular cyclization, where the other hydrazide nitrogen attacks the nitrile group. Subsequent dehydration leads to the aromatic 1,2,4-triazole. Acetic acid is chosen as a solvent and catalyst to facilitate both the initial condensation and the final dehydration step.
Protocol 3: Synthesis of 3-(3-chlorophenyl)-5-Aryl-1,2,4-triazole
Materials:
-
This compound (1.0 mmol, 165.58 g/mol )
-
Acyl hydrazide (e.g., Benzoyl hydrazide) (1.0 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine this compound (166 mg, 1.0 mmol) and the desired acyl hydrazide (1.0 mmol) in a round-bottom flask.
-
Add glacial acetic acid (5 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 25 g).
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1,2,4-triazole.
Data Presentation (Hypothetical):
| Entry | Acyl Hydrazide (Ar-CONHNH₂) | Reaction Time (h) | Purification Method | Hypothetical Yield (%) |
| 1 | Benzoyl hydrazide | 6 | Recrystallization | 85 |
| 2 | Isonicotinohydrazide | 5 | Recrystallization | 81 |
| 3 | 4-Chlorobenzohydrazide | 8 | Recrystallization | 79 |
Conclusion
This compound represents a powerful and versatile building block for heterocyclic synthesis. Its dual electrophilic nature allows for the construction of diverse and complex molecular architectures through carefully designed reaction sequences. The protocols outlined in this guide, while based on established chemical principles, provide a solid foundation for researchers to explore the full potential of this reagent in the synthesis of pyrimidines, thiazoles, triazoles, and other valuable heterocyclic systems. As always, careful optimization and rigorous characterization are paramount to successful synthetic outcomes.
References
- 1. This compound|26152-02-3|Supplier [benchchem.com]
- 2. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chlorobenzoyl Cyanide as a Versatile Precursor for Pharmaceutical Intermediates
This guide provides an in-depth exploration of 3-chlorobenzoyl cyanide, a highly reactive and versatile chemical intermediate. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its properties, synthesis, and critical applications in the synthesis of pharmaceutical building blocks. The protocols herein are presented with detailed, step-by-step instructions and rationale to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route often depend on the strategic selection of starting materials and intermediates. This compound (C₈H₄ClNO) is an acyl cyanide that serves as a potent electrophile, making it a valuable precursor for creating complex molecular architectures.[1] Its utility stems from the dual reactivity of the carbonyl and cyanide groups, allowing for the introduction of both keto and nitrile functionalities or, more commonly, for the cyanide to act as a leaving group in acylation reactions.
This compound is particularly significant in the synthesis of heterocyclic compounds, which form the core of countless active pharmaceutical ingredients (APIs). The protocols detailed below will focus on leveraging the reactivity of this compound to forge key carbon-nitrogen bonds, a fundamental transformation in medicinal chemistry.
Compound Profile: Properties and Safe Handling
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Chemical and Physical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 26152-02-3 | [1] |
| Molecular Formula | C₈H₄ClNO | [1] |
| Molecular Weight | 165.57 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/solid | [2][3] |
| Boiling Point | 112°-115° C at 12 mm Hg | [4] |
| Density | ~1.283 g/mL at 25 °C | [2][3] |
Safety, Handling, and Storage
WARNING: this compound is a toxic compound. It is harmful if swallowed, inhaled, or absorbed through the skin.[5][6][7] Metabolism may release cyanide, which can impair cellular respiration.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[8] Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][8]
-
Handling: Avoid all direct contact. Do not breathe vapors or mist.[9] Wash hands thoroughly after handling and before any breaks.[5] Ensure adequate ventilation.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible substances such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2][3]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical aid.[8]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[6][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[6][7]
-
-
Disposal: Dispose of waste and contaminated materials through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]
Synthesis of this compound
The most direct and common method for preparing this compound is through the reaction of 3-chlorobenzoyl chloride with a cyanide salt. The use of a copper(I) cyanide catalyst is often employed to facilitate the reaction.[4]
Caption: Synthesis of this compound from 3-Chlorobenzoyl Chloride.
Protocol 1: Preparation of this compound
This protocol is adapted from established methods for acyl cyanide synthesis.[4]
Materials:
-
3-chlorobenzoyl chloride (1 mol)
-
Sodium cyanide (0.97 mol, dried)
-
Copper(I) cyanide (catalyst, e.g., 0.027 mol)
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and distillation setup.
Procedure:
-
Setup: In a chemical fume hood, assemble a dry three-necked flask with a mechanical stirrer, a thermometer, and a distillation condenser leading to a receiving flask.
-
Charging Reagents: Charge the flask with 3-chlorobenzoyl chloride, sodium cyanide, and copper(I) cyanide.
-
Reaction: Begin stirring the mixture and slowly heat it to approximately 220°C over 90 minutes. The reaction is often exothermic.
-
Product Isolation: Once the reaction is complete (indicated by the cessation of gas evolution or by TLC/GC analysis), isolate the product. The product can be directly distilled from the reaction mixture under vacuum.
-
Purification: Collect the fraction boiling at 112°-115° C at 12 mm Hg.[4] This yields pure this compound. The reported yield for this method is high, often around 94%.[4]
Scientist's Note (Causality): The use of heat is necessary to overcome the activation energy of the reaction. Copper(I) cyanide acts as a catalyst, facilitating the displacement of the chloride by the cyanide nucleophile. Performing the final purification by vacuum distillation is crucial to prevent thermal decomposition of the product at atmospheric pressure.
Application Protocol: Synthesis of a Triazine Precursor
A prime application of this compound is in the synthesis of heterocyclic structures. This protocol details its reaction with aminoguanidine to form an aminotriazine precursor, a core structure in various pharmaceuticals. This reaction is analogous to the synthesis of intermediates for drugs like Lamotrigine.[10]
Caption: Workflow for the Synthesis of a Pharmaceutical Intermediate.
Protocol 2: Synthesis of 3-(3-chlorophenyl)-5-amino-1,2,4-triazine (Hypothetical Intermediate)
Materials:
-
Aminoguanidine bicarbonate (1.1 mol equivalent)
-
Concentrated Nitric Acid
-
Deionized Water
-
This compound (1.0 mol equivalent)
-
Sodium Hydroxide (for neutralization, if needed)
Procedure:
-
Prepare Aminoguanidine Solution: In a suitable reactor, create a solution of aminoguanidine. Carefully add concentrated nitric acid to a stirred suspension of aminoguanidine bicarbonate in water. This neutralizes the bicarbonate and forms the aminoguanidine salt solution.
-
Scientist's Note: This in-situ preparation of the aminoguanidine salt is a common and cost-effective method. The reaction is exothermic and may release CO₂, so addition should be slow and controlled.
-
-
Charge Acyl Cyanide: Once the aminoguanidine solution is prepared and stabilized at room temperature, add the this compound (1.0 mol equivalent) to the solution.[10]
-
Reaction: Gently heat the reaction mixture to 60°C and maintain this temperature with stirring for approximately 6 hours.[10] Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC).
-
Scientist's Note: The acyl cyanide is a strong electrophile, and the terminal nitrogen of aminoguanidine is a potent nucleophile. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the triazine ring. The 60°C temperature provides sufficient energy for the cyclization and dehydration steps without causing significant degradation.
-
-
Precipitation and Work-up: After the reaction is complete, cool the mixture to room temperature (e.g., 20°C). Slowly add a volume of cold water to precipitate the product.[10] Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the filter cake thoroughly with several portions of water to remove any inorganic salts and unreacted starting materials.
-
Drying: Dry the isolated solid product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight. The resulting product is the crude triazine intermediate, which can be used in subsequent steps or further purified by recrystallization if necessary.
This protocol demonstrates how this compound can be effectively utilized to construct complex heterocyclic systems that are central to the development of new pharmaceutical agents. The reactivity and versatility of this precursor underscore its importance in the medicinal chemist's toolkit.
References
- 1. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
- 3. 3-Chlorobenzyl cyanide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-Chlorobenzyl Cyanide | 1529-41-5 | TCI AMERICA [tcichemicals.com]
- 7. 3-Chlorobenzyl Cyanide | 1529-41-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for Acylation Reactions with 3-Chlorobenzoyl Cyanide in Organic Synthesis
Introduction: The Versatility of 3-Chlorobenzoyl Cyanide as an Acylating Agent
In the landscape of modern organic synthesis, the quest for efficient and selective acylating agents is perpetual. This compound has emerged as a valuable reagent, offering a unique combination of reactivity and stability for the introduction of the 3-chlorobenzoyl moiety into a diverse range of molecules. Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the presence of a chlorinated aromatic ring can significantly influence biological activity.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications and protocols for acylation reactions involving this compound. We will delve into its synthesis, explore the mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for its use in key synthetic transformations, including Friedel-Crafts acylation, amidation, and esterification.
Synthesis of this compound: A Robust Protocol
The reliable synthesis of this compound is a prerequisite for its widespread application. The most common and industrially viable method involves the reaction of 3-chlorobenzoyl chloride with a cyanide salt, often in the presence of a catalyst.[1] This nucleophilic substitution reaction provides a high yield of the desired product.
Protocol: Synthesis of this compound
This protocol is adapted from established industrial processes, ensuring high yield and purity.[1]
Materials:
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount (per 1 mol of 3-chlorobenzoyl chloride) | Molar Equivalents |
| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 175 g (1 mol) | 1.0 |
| Sodium cyanide | NaCN | 49.01 | 48.5 g (0.97 mol) | 0.97 |
| Copper(I) cyanide | CuCN | 89.56 | 2.7 g | (catalyst) |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation apparatus.
-
Heating mantle.
-
Vacuum source.
Procedure:
-
Reaction Setup: In a three-necked flask, combine 3-chlorobenzoyl chloride (1.0 eq), sodium cyanide (0.97 eq), and copper(I) cyanide (catalyst).
-
Heating: While stirring, heat the mixture to 220°C over 90 minutes. The reaction is exothermic and should be carefully monitored.
-
Product Isolation: Once the reaction is complete, remove the product from the sodium chloride byproduct by distillation under reduced pressure.
-
Purification: The crude product is further purified by fractional distillation. The boiling point of this compound is 112°-115° C at 12 mm Hg.[1]
Expected Yield: 94% of theory.[1]
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) cyanide is a crucial catalyst that facilitates the displacement of the chloride from the acyl chloride by the cyanide anion.
-
Temperature: The high reaction temperature is necessary to drive the reaction to completion.
-
Vacuum Distillation: This purification method is ideal for separating the high-boiling product from non-volatile inorganic salts.
Core Application: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, and this compound serves as an effective acylating agent in this reaction.[2] The reaction introduces the 3-chlorobenzoyl group onto an aromatic ring, a key step in the synthesis of various ketones.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the this compound to form a highly electrophilic acylium ion.[2] This intermediate is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol: Friedel-Crafts Acylation of Toluene with this compound
This protocol provides a general procedure for the acylation of an activated aromatic compound.
Materials:
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount (per 10 mmol of Toluene) | Molar Equivalents |
| Toluene | C₇H₈ | 92.14 | 0.92 g (10 mmol) | 1.0 |
| This compound | C₈H₄ClNO | 165.58 | 1.82 g (11 mmol) | 1.1 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 1.47 g (11 mmol) | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Hydrochloric acid (1M) | HCl | 36.46 | 20 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 20 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser with a drying tube.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Catalyst Suspension: To a flame-dried three-necked flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (10 mL). Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Dissolve this compound (1.1 eq) in anhydrous dichloromethane (5 mL) and add it dropwise to the stirred AlCl₃ suspension.
-
Addition of Aromatic Substrate: Add toluene (1.0 eq) dissolved in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl (20 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for Friedel-Crafts acylation.
Amidation Reactions: Synthesis of 3-Chlorobenzamides
The reaction of this compound with primary or secondary amines provides a direct route to the corresponding 3-chlorobenzamides. This transformation is a fundamental process in the synthesis of numerous biologically active molecules.
Protocol: General Procedure for Amidation
This protocol is a versatile method for the synthesis of a wide range of amides.
Materials:
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount (per 10 mmol of Amine) | Molar Equivalents |
| Amine (e.g., Aniline) | C₆H₇N | 93.13 | 0.93 g (10 mmol) | 1.0 |
| This compound | C₈H₄ClNO | 165.58 | 1.82 g (11 mmol) | 1.1 |
| Triethylamine or Pyridine | (C₂H₅)₃N / C₅H₅N | 101.19 / 79.10 | 1.52 mL (11 mmol) | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |
Procedure:
-
Amine Solution: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask. Cool the solution to 0°C.
-
Addition of Acylating Agent: Add a solution of this compound (1.1 eq) in anhydrous dichloromethane (10 mL) dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting amide can be further purified by recrystallization or column chromatography.
Esterification: Formation of 3-Chlorobenzoyl Esters
This compound can also be employed to synthesize esters through reaction with alcohols. This reaction is typically carried out in the presence of a base to neutralize the hydrogen cyanide byproduct.
Protocol: General Procedure for Esterification
This protocol outlines a standard procedure for the synthesis of 3-chlorobenzoyl esters.
Materials:
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Amount (per 10 mmol of Alcohol) | Molar Equivalents |
| Alcohol (e.g., Phenol) | C₆H₆O | 94.11 | 0.94 g (10 mmol) | 1.0 |
| This compound | C₈H₄ClNO | 165.58 | 1.82 g (11 mmol) | 1.1 |
| Pyridine | C₅H₅N | 79.10 | 0.88 mL (11 mmol) | 1.1 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 20 mL | - |
Procedure:
-
Alcohol Solution: In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane (10 mL).
-
Addition of Acylating Agent: Add a solution of this compound (1.1 eq) in anhydrous dichloromethane (10 mL) dropwise to the stirred alcohol solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring its progress by TLC.
-
Work-up: Wash the reaction mixture with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography or distillation.
Safety and Handling
This compound is a toxic and corrosive substance. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. All waste materials should be disposed of in accordance with local regulations.
Conclusion
This compound is a potent and versatile acylating agent with broad applications in organic synthesis. The protocols detailed in this guide provide a solid foundation for its use in Friedel-Crafts acylation, amidation, and esterification reactions. By understanding the underlying mechanisms and adhering to the outlined procedures, researchers can effectively leverage the reactivity of this compound to construct complex molecules for a variety of applications, from drug discovery to materials science.
References
The Strategic Application of 3-Chlorobenzyl Cyanide in Drug Discovery and Development
An Application Guide for Medicinal Chemists
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-chlorobenzyl cyanide. It provides an in-depth exploration of its synthetic utility, key reaction protocols, and strategic role in the construction of diverse therapeutic agents.
A Note on Chemical Nomenclature: Benzyl vs. Benzoyl
In medicinal chemistry, precision in nomenclature is paramount. The topic specified is "3-Chlorobenzoyl cyanide," which contains a carbonyl group (C=O) adjacent to the phenyl ring. However, a survey of scientific literature and chemical databases reveals that 3-Chlorobenzyl cyanide (also known as (3-chlorophenyl)acetonitrile), which features a methylene (-CH2-) bridge, is a significantly more versatile and widely documented precursor in the synthesis of pharmaceuticals.[1] This guide will focus on the applications of the more prevalent 3-Chlorobenzyl cyanide while acknowledging the distinction.
-
This compound: Features a ketone functional group. It is a reactive acyl cyanide.
-
3-Chlorobenzyl Cyanide: Features a methylene group adjacent to the nitrile. Its reactivity is centered on the nitrile and the benzylic position.
This focus allows for a comprehensive and practical guide that reflects the compound's extensive use in the field.
Introduction to 3-Chlorobenzyl Cyanide: A Versatile Synthetic Building Block
3-Chlorobenzyl cyanide is a colorless to pale yellow liquid that serves as a pivotal intermediate in organic synthesis.[2] Its value in medicinal chemistry stems from its unique trifecta of reactive sites: the nitrile group, the activated α-carbon (methylene group), and the chlorinated benzene ring.[1] These functional groups provide a rich platform for diverse chemical transformations, enabling chemists to construct complex molecular architectures and access a wide range of biologically active scaffolds.[1][3] Its applications span from the synthesis of established drugs to the development of novel therapeutic candidates, including kinase inhibitors and antiviral agents.[1][3]
| Property | Value | Reference |
| IUPAC Name | 2-(3-chlorophenyl)acetonitrile | [1] |
| CAS Number | 1529-41-5 | [4] |
| Molecular Formula | C₈H₆ClN | [4] |
| Molecular Weight | 151.59 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [5][6] |
| Boiling Point | 134-136 °C at 10 mmHg | [3] |
| Density | 1.283 g/mL at 25 °C | [3] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (ethanol, acetone, ether) | [2] |
Core Applications in Medicinal Chemistry
The structural motifs derived from 3-chlorobenzyl cyanide are present in numerous classes of therapeutic agents. Its utility lies in its ability to serve as a key precursor for generating more complex heterocyclic and carbocyclic systems.
A primary and significant application of 3-chlorobenzyl cyanide is as a key intermediate in the production of benzodiazepine drugs, such as Lorazepam.[1] The 3-chlorophenyl moiety is a common feature in this class of anxiolytic and sedative drugs. The synthesis involves the transformation of the nitrile group and subsequent cyclization reactions to form the characteristic diazepine ring system.
3-Chlorobenzyl cyanide is a valuable starting material for designing kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[3] The 3-chlorobenzyl group can be incorporated as a key pharmacophoric element that occupies the hydrophobic pocket of the ATP-binding site in many kinases. The nitrile group can be further elaborated into various heterocyclic systems known to interact with the hinge region of the kinase domain.
The compound has been used to synthesize imidoyl thioureas, which have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] These agents are critical components of antiretroviral therapy for HIV. The synthetic pathway leverages the reactivity of the nitrile group to build the core NNRTI scaffold.
Caption: Key therapeutic areas derived from 3-Chlorobenzyl Cyanide.
Key Synthetic Transformations and Protocols
The following protocols outline fundamental transformations of 3-chlorobenzyl cyanide. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanics.
This is the most common method for preparing the title compound, relying on the Sₙ2 displacement of a halide by a cyanide anion.[1]
-
Causality: The reaction utilizes 3-chlorobenzyl chloride as the electrophile. The benzylic carbon is activated towards nucleophilic attack. Sodium cyanide serves as an inexpensive and effective nucleophile. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide is crucial for efficiency. The PTC transports the cyanide anion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.[1] Polyethylene glycol (PEG) has also been shown to be an effective medium.[3]
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorobenzyl chloride (1.0 mmol) and water (5 mL).
-
Reagents: Add sodium cyanide (2.0 mmol, Caution: Highly Toxic ) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) or polyethylene glycol modified diisocyanate (PEG-MDIL, 0.2 g).[3]
-
Reaction: Heat the suspension to reflux and stir vigorously. Monitor the reaction progress by TLC or GC (typically complete within 2-4 hours).
-
Workup: After completion, cool the mixture to room temperature and extract with diethyl ether or ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Caption: Workflow for the synthesis of 3-Chlorobenzyl Cyanide.
This transformation converts the nitrile into 3-chlorophenylacetic acid, another important precursor for pharmaceuticals.[1]
-
Causality: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of hydroxide on the nitrile carbon. The choice between acid or base depends on the stability of other functional groups in the molecule.
Step-by-Step Protocol (Acid-Catalyzed):
-
Setup: In a round-bottom flask, combine 3-chlorobenzyl cyanide (1.0 mmol) with a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL).
-
Reaction: Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a basic workup is used) or by TLC.
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice.
-
Isolation: The resulting precipitate (3-chlorophenylacetic acid) is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
This reaction yields 3-chlorophenethylamine, a building block for various CNS-active agents.[1]
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. Catalysts like Raney Nickel or Palladium on carbon are commonly used. The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond. An acidic or basic medium can sometimes accelerate the reaction, but neutral conditions are often sufficient.
Step-by-Step Protocol:
-
Setup: To a hydrogenation vessel, add 3-chlorobenzyl cyanide (1.0 mmol) dissolved in a suitable solvent like ethanol or methanol.
-
Catalyst: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight, handle with care as it can be pyrophoric) or 10% Pd/C.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting amine can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Caption: Key synthetic pathways from 3-Chlorobenzyl Cyanide.
Safety and Handling
3-Chlorobenzyl cyanide is a toxic and hazardous chemical that must be handled with appropriate precautions in a well-ventilated fume hood.[2][5]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It causes skin and serious eye irritation.[5]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid breathing vapors. Do not eat, drink, or smoke when using this product.
-
Incompatibility: Incompatible with strong acids, strong bases, and strong oxidizing agents.[3] Contact with strong acids can liberate highly toxic hydrogen cyanide gas.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
| Hazard Statement | Description |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor |
| P302 + P352 | IF ON SKIN: Wash with plenty of water |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P405 | Store locked up |
Conclusion
3-Chlorobenzyl cyanide is a high-value, versatile intermediate in medicinal chemistry. Its readily transformable functional groups allow for the efficient construction of diverse molecular frameworks essential for the development of new therapeutic agents. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully leverage its synthetic potential in the pursuit of novel drug candidates.
References
- 1. 3-Chlorobenzyl Cyanide [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
- 4. CAS-1529-41-5, 3-Chloro Benzyl Cyanide for Synthesis (m-Chloro benzyl Cyanide) Manufacturers, Suppliers & Exporters in India | 048495 [cdhfinechemical.com]
- 5. 3-Chlorobenzyl Cyanide | 1529-41-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. 3-Chlorobenzyl Cyanide | 1529-41-5 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: Nucleophilic Acyl Substitution on 3-Chlorobenzoyl Cyanide
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for nucleophilic acyl substitution reactions involving 3-chlorobenzoyl cyanide. As a highly reactive acylating agent, this compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, including amides, esters, and carboxylic acids, which are pivotal in pharmaceutical and materials science research. This document offers an in-depth exploration of the underlying chemical principles, step-by-step procedures for key transformations, and critical safety protocols necessary for handling this reactive and toxic chemical. The content is tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical knowledge with practical, field-proven insights for successful and safe experimentation.
Introduction: The Versatility of an Acyl Cyanide
This compound belongs to the class of acyl cyanides, which are noted for their enhanced reactivity as acylating agents.[1] The presence of both a carbonyl group and a cyano group on the same carbon atom creates a highly electrophilic center, primed for attack by a wide range of nucleophiles. The cyanide ion is an excellent leaving group, facilitating the nucleophilic acyl substitution mechanism. The 3-chloro substituent on the benzene ring further modulates the reactivity of the acyl carbon through its electron-withdrawing inductive effect.
These characteristics make this compound a superior choice for acylation reactions where other derivatives, such as acid chlorides or anhydrides, might be too harsh or lead to side reactions. Its application is particularly relevant in the synthesis of complex molecules where mild reaction conditions are paramount. This guide will detail its synthesis and subsequent use in forming amides, esters, and its hydrolysis to the corresponding carboxylic acid.
Critical Safety Precautions: Handling Acyl Cyanides
EXTREME CAUTION IS ADVISED. this compound and other acyl cyanides are highly toxic. The primary hazards stem from the potential release of hydrogen cyanide (HCN) gas, which is acutely toxic and can be fatal if inhaled or absorbed through the skin.[2]
-
Engineering Controls: All manipulations, including weighing, transferring, and the reaction itself, must be conducted within a certified chemical fume hood with a face velocity between 80-120 fpm.[3][4]
-
Personal Protective Equipment (PPE): A full complement of PPE is mandatory: a lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile or other appropriate chemical-resistant gloves.[5]
-
Incompatible Materials: Strictly avoid contact with acids, water (except under controlled reaction conditions), and strong bases, as these can lead to the rapid evolution of HCN gas.[4] Store separately from these materials.
-
Waste Disposal: All cyanide-containing waste, including contaminated labware and gloves, must be treated as hazardous waste. Quench all reaction mixtures and contaminated materials with a basic solution (e.g., 10% bleach solution at pH > 10) before disposal in a designated, sealed hazardous waste container.[2]
-
Emergency Preparedness: An emergency plan must be in place. Ensure access to a safety shower, eyewash station, and a cyanide antidote kit. Never work alone when handling cyanide compounds.[3]
The Mechanism of Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles proceed via a classic nucleophilic acyl substitution mechanism. This is a two-step process involving addition followed by elimination.[6][7]
-
Nucleophilic Addition: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the this compound, breaking the pi bond of the carbonyl group. This results in the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge.[7]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the cyanide ion (CN⁻), a stable and good leaving group, is expelled.
This addition-elimination sequence results in the net substitution of the cyanide group with the incoming nucleophile.
Caption: General mechanism of nucleophilic acyl substitution on this compound.
Experimental Protocols
The following protocols are designed to be illustrative and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of this compound
This procedure is adapted from a patented method for the synthesis of substituted benzoyl cyanides from their corresponding acyl chlorides.[8]
Materials:
-
3-Chlorobenzoyl chloride
-
Sodium cyanide (NaCN), dried
-
Copper(I) cyanide (CuCN)
-
High-boiling point, anhydrous solvent (e.g., o-dichlorobenzene) is optional, the reaction can be run neat.
Procedure:
-
Setup: In a chemical fume hood, assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer. Ensure all glassware is oven-dried.
-
Charging the Flask: To the flask, add sodium cyanide (0.97 mol eq.) and copper(I) cyanide (catalytic amount, e.g., 0.02-0.03 mol eq.).
-
Addition of Acyl Chloride: Add 3-chlorobenzoyl chloride (1.0 mol eq.) to the flask.
-
Reaction: With vigorous stirring, heat the mixture. A patent for the synthesis of this compound suggests heating to 220°C.[8] An exothermic reaction may occur. Maintain the temperature for approximately 90 minutes.
-
Workup and Purification:
Protocol 2: Aminolysis - Synthesis of N-substituted-3-chlorobenzamides
Acyl cyanides are effective reagents for the benzoylation of amines.[9]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, diethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., pyridine or triethylamine), optional, to scavenge HCN.
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.
-
Reactant Preparation: Dissolve the amine (1.0 eq.) in the anhydrous solvent. If using a base, add it to this solution (1.1 eq.).
-
Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude amide.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: Alcoholysis - Synthesis of 3-Chlorobenzoate Esters
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous aprotic solvent (e.g., THF)
-
A non-nucleophilic base (e.g., pyridine), optional.
Procedure:
-
Setup: Use the same setup as for the aminolysis reaction.
-
Reactant Preparation: Dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous THF.
-
Reaction: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 eq.) in THF.
-
Monitoring: Stir the reaction at room temperature overnight, monitoring by TLC.
-
Workup:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the resulting ester by column chromatography.
Protocol 4: Hydrolysis - Synthesis of 3-Chlorobenzoic Acid
The hydrolysis of benzoyl cyanides is well-studied and is dependent on pH.[1][10] Basic hydrolysis is generally rapid and efficient.
Materials:
-
This compound
-
Aqueous base (e.g., 1M Sodium Hydroxide, NaOH)
-
Aqueous acid (e.g., 1M Hydrochloric Acid, HCl)
-
Solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Setup: In a fume hood, place a solution of this compound in a suitable solvent (e.g., THF) in a round-bottom flask with a magnetic stirrer.
-
Reaction: Add 1M NaOH (2.2 eq.) to the solution and stir vigorously at room temperature. The reaction is typically fast. Monitor by TLC until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1M HCl to protonate the carboxylate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the solvent under reduced pressure to yield 3-chlorobenzoic acid. Recrystallization can be performed if further purification is needed.
Data Presentation: Summary of Reactions
| Reaction | Nucleophile | Product | Typical Conditions | Expected Yield | Reference |
| Synthesis | NaCN / CuCN | This compound | Neat, 220°C, 90 min | High (e.g., 94%) | [8] |
| Aminolysis | R₂NH | 3-Chlorobenzamide | DCM or THF, 0°C to RT | Good to Excellent | [9] |
| Alcoholysis | R'OH | 3-Chlorobenzoate ester | THF, Pyridine, 0°C to RT | Good | [6] |
| Hydrolysis | H₂O (via OH⁻) | 3-Chlorobenzoic acid | THF, 1M NaOH, RT | High | [1] |
Workflow Visualization
References
- 1. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. jst.chem.yale.edu [jst.chem.yale.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chlorobenzoyl Cyanide in the Development of Novel Agrochemicals
Abstract
The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Versatile chemical intermediates that serve as foundational scaffolds are critical to this discovery pipeline. 3-Chlorobenzoyl cyanide, an activated acyl cyanide, represents a highly reactive and adaptable building block for accessing diverse chemical spaces relevant to herbicidal, fungicidal, and insecticidal activities. This document provides a comprehensive technical guide for researchers, outlining the synthesis, chemical utility, and strategic application of this compound in the design and development of next-generation crop protection agents. Detailed, field-proven protocols for synthesis and biological screening are provided to empower researchers in this domain.
Introduction: The Strategic Value of Acyl Cyanides in Agrochemical R&D
Acyl cyanides, such as this compound, are organic compounds characterized by a cyanide group attached to a carbonyl carbon. This unique arrangement renders the carbonyl carbon highly electrophilic, making it an excellent reagent for a variety of acylation and nucleophilic addition reactions.[1] The presence of the chloro-substituent on the phenyl ring further modulates the electronic properties of the molecule and provides a potential site for further derivatization, influencing the biological activity and selectivity of the final compounds.
The utility of benzoyl cyanide and its derivatives as intermediates in the synthesis of plant protection agents is well-established.[1][2] Their reactivity allows for the efficient construction of complex molecular architectures, including amides, esters, and ketones, which are core structures in many commercial agrochemicals. This guide focuses specifically on the 3-chloro substituted variant, exploring its potential to generate novel candidates with unique structure-activity relationships (SAR).
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the starting material is paramount for successful and reproducible research.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 26152-02-3 | [3] |
| Molecular Formula | C₈H₄ClNO | [3] |
| Molecular Weight | 165.57 g/mol | [3] |
| Appearance | Expected to be a crystalline solid or oil | N/A |
| Reactivity | Highly reactive electrophile. Water-sensitive. | [4] |
Synthesis Protocol: From 3-Chlorobenzoyl Chloride
The synthesis of aroyl cyanides is most commonly achieved by the reaction of the corresponding aroyl chloride with a cyanide salt, often catalyzed by a copper(I) salt to facilitate the substitution.[2][5] This protocol is adapted from established methods for preparing substituted benzoyl cyanides.[4][6]
Causality: The use of copper(I) cyanide is crucial. It reacts with the aroyl chloride to form a reactive intermediate, which is then attacked by the cyanide ion. This catalytic cycle allows the reaction to proceed under milder conditions and with higher yields compared to uncatalyzed reactions with alkali metal cyanides alone. The reaction is performed under an inert atmosphere to prevent hydrolysis of the moisture-sensitive benzoyl chloride and the resulting benzoyl cyanide.[4]
Protocol 1: Synthesis of this compound
Materials:
-
3-Chlorobenzoyl chloride (1 eq.)
-
Copper(I) cyanide (CuCN), dried (1.1 eq.)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard reflux apparatus, magnetic stirrer, heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.
-
Charging Reactants: To the flask, add dried copper(I) cyanide (1.1 eq.).
-
Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.
-
Addition of Acyl Chloride: While stirring under an inert atmosphere, add 3-chlorobenzoyl chloride (1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots periodically.
-
Work-up: a. Once the reaction is complete, cool the mixture to approximately 60°C. b. Filter the hot mixture to remove the precipitated copper salts. Wash the filter cake with a small amount of warm toluene. c. Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., petroleum ether) to yield the final product.[6]
Application in Novel Agrochemical Synthesis
This compound is a versatile precursor for at least three major classes of agrochemicals. Its core reactivity lies in the electrophilic carbonyl carbon and the potential for the nitrile group to be transformed.
Workflow for Agrochemical Synthesis from this compound
Caption: Synthetic pathways from this compound to different agrochemical classes.
Synthesis of a Novel Herbicidal Candidate (HPPD Inhibitor)
Rationale: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a validated target for bleaching herbicides.[7] Many HPPD inhibitors contain a β-triketone or similar pharmacophore. We can leverage the reactivity of this compound to construct such a scaffold.
Protocol 2: Synthesis of a Hypothetical HPPD-Inhibiting Herbicide
Step 1: Formation of the Benzoylacetone Intermediate
-
Generate the enolate of a suitable ketone (e.g., acetone) using a strong base like Lithium diisopropylamide (LDA) in anhydrous THF at -78°C.
-
Slowly add a solution of this compound (1 eq.) in THF to the enolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the resulting 1-(3-chlorophenyl)butane-1,3-dione intermediate via column chromatography.
Step 2: Coupling and Cyclization
-
The intermediate from Step 1 can be further reacted with other synthons to build more complex structures, such as pyrazoles or isoxazoles, which are common in commercial HPPD inhibitors.
-
For example, reacting the dione with hydroxylamine hydrochloride in ethanol will yield a 3-(3-chlorophenyl)-5-methylisoxazole derivative, a potential herbicidal candidate.
Synthesis of a Novel Fungicidal Candidate (Benzamide Type)
Rationale: Benzamide derivatives are a well-known class of fungicides. The controlled hydrolysis of the nitrile in this compound can yield the corresponding benzamide, which can then be coupled with various amine-containing fragments to create a library of potential fungicides.[8]
Protocol 3: Synthesis of a Hypothetical Benzamide Fungicide
Step 1: Synthesis of 3-Chlorobenzamide
-
Dissolve this compound (1 eq.) in a mixture of sulfuric acid and water.
-
Heat the mixture gently (e.g., 50-60°C) for a specified time, monitoring the conversion of the nitrile to the primary amide by TLC. Over-hydrolysis will lead to the carboxylic acid.
-
Carefully pour the cooled reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the 3-chlorobenzamide.
-
Filter, wash with cold water, and dry the solid product.
Step 2: N-Alkylation or Amide Coupling
-
The synthesized 3-chlorobenzamide can be coupled with a desired amine-containing heterocyclic or aliphatic moiety using standard peptide coupling reagents (e.g., HATU, DCC) or by converting the amide to an intermediate for N-alkylation.
-
This modular approach allows for the rapid generation of diverse analogs for SAR studies.
Biological Evaluation: Protocols for Primary Screening
Once synthesized, the novel compounds must be evaluated for biological activity. The following are standardized, high-throughput-compatible protocols for primary screening.
General Workflow for Agrochemical Screening
Caption: A tiered workflow for the biological evaluation of new chemical entities.
Protocol 4: Herbicidal Activity - Seed Germination Assay
Principle: This assay assesses the pre-emergent herbicidal activity of a compound by measuring its effect on the germination and early growth of model weed species. Materials:
-
96-well microplates or petri dishes
-
Filter paper
-
Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds
-
Test compounds dissolved in acetone or DMSO
-
Growth medium or distilled water
-
Positive control (commercial herbicide, e.g., glyphosate)
-
Negative control (solvent only)
Procedure:
-
Place a sterile filter paper disc in each well of the microplate.
-
Apply 50-100 µL of the test compound solution at a high screening concentration (e.g., 1000 ppm) to the filter paper and allow the solvent to evaporate.
-
Place a set number of seeds (e.g., 5-10) onto each treated filter paper.
-
Add a small amount of water or growth medium to moisten the paper.
-
Seal the plates to maintain humidity and incubate in a growth chamber with a defined light/dark cycle and temperature for 5-7 days.
-
Assess activity by counting the number of germinated seeds and measuring the root and shoot length of the seedlings.
-
Calculate the percent inhibition relative to the negative control.
Protocol 5: Fungicidal Activity - In Vitro Mycelial Growth Assay
Principle: This method evaluates the ability of a compound to inhibit the growth of a pathogenic fungus on a solid nutrient medium. Materials:
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Test compounds dissolved in a suitable solvent
-
Actively growing culture of a target fungus (e.g., Botrytis cinerea, Rhizoctonia cerealis)[8]
-
Positive control (commercial fungicide, e.g., carbendazim)
-
Negative control (solvent only)
Procedure:
-
Prepare PDA and autoclave. Cool to 45-50°C.
-
Add the test compound to the molten agar to achieve the desired final concentration (e.g., 200 µg/mL).[8] Mix well and pour into sterile petri dishes.
-
Once the agar has solidified, place a small plug (e.g., 5 mm diameter) of mycelium from the edge of an active fungal culture in the center of each plate.
-
Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for 3-5 days, or until the mycelium in the negative control plate has reached the edge.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percent inhibition of mycelial growth compared to the negative control.
Data Interpretation and Lead Optimization
Compounds showing significant activity (>80% inhibition) in primary screens are advanced to secondary screening. Here, dose-response curves are generated to determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).
| Compound ID | Class | Target Species | Primary Inhibition (%) @ 200 ppm | EC₅₀ (ppm) |
| AG-C3BC-H01 | Herbicide | E. crus-galli | 95 | 15.2 |
| AG-C3BC-H02 | Herbicide | E. crus-galli | 60 | >100 |
| AG-C3BC-F01 | Fungicide | B. cinerea | 88 | 22.5 |
| AG-C3BC-F02 | Fungicide | B. cinerea | 92 | 18.9 |
| AG-C3BC-I01 | Insecticide | Spodoptera sp. | 45 | >100 |
This quantitative data forms the basis for SAR studies. By comparing the structures of active compounds (like AG-C3BC-F02) with less active ones (like AG-C3BC-F01, assuming a structural difference), researchers can deduce which molecular features are critical for bioactivity and guide the synthesis of more potent analogs.
Critical Safety and Handling Precautions
Trustworthiness: The safe handling of cyanide-containing compounds is non-negotiable. Adherence to strict safety protocols is a self-validating system for preventing accidental exposure.
-
Engineering Controls: All work with this compound, including weighing and solution preparation, MUST be conducted in a certified chemical fume hood to prevent inhalation of any volatile materials or dust.[9][10]
-
Avoid Acids: Never allow cyanide compounds to come into contact with acids. This reaction generates highly toxic hydrogen cyanide (HCN) gas, which can be lethal.[11][12] Keep acid containers out of the cyanide work area.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety goggles, and chemical-resistant gloves. Double-gloving with nitrile gloves is strongly recommended.[9][12]
-
Decontamination: All glassware, surfaces, and equipment contaminated with this compound should first be rinsed with a basic solution (pH >10) and then with a freshly prepared 10% bleach solution, also made basic.[10][11] All rinsates must be collected as hazardous cyanide waste.
-
Waste Disposal: All solid and liquid waste containing cyanides must be segregated, clearly labeled, and disposed of according to institutional hazardous waste protocols. Waste solutions should be treated with a base to maintain a pH > 10.[10]
Conclusion
This compound is a potent and versatile chemical intermediate with significant potential for the discovery of novel agrochemicals. Its defined reactivity allows for the strategic and efficient synthesis of diverse compound libraries targeting different biological pathways in weeds, fungi, and insects. By combining rational chemical synthesis, as outlined in the provided protocols, with systematic biological screening, research and development teams can effectively leverage this building block to develop the next generation of effective and safe crop protection solutions.
References
- 1. Benzoyl cyanide | 613-90-1 [chemicalbook.com]
- 2. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 3. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, fungicidal activity and structure-activity relationships of 3-benzoyl-4-hydroxylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. jst.chem.yale.edu [jst.chem.yale.edu]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Catalytic Synthesis of 3-Chlorobenzoyl Cyanide: Application Notes and Protocols
Introduction: The Significance of 3-Chlorobenzoyl Cyanide in Modern Synthesis
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its unique chemical architecture, featuring an electrophilic carbonyl group and a versatile cyanide moiety, allows for a diverse range of subsequent chemical transformations. The development of efficient and selective methods for its synthesis is, therefore, of paramount importance to the chemical and pharmaceutical industries. This guide provides an in-depth exploration of modern catalytic methodologies for the synthesis of this compound, moving beyond classical stoichiometric approaches to more sustainable and efficient catalytic systems. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols for their successful implementation in a research and development setting.
Methodology 1: Phase-Transfer Catalysis for the Cyanation of 3-Chlorobenzoyl Chloride
Phase-transfer catalysis (PTC) represents a significant advancement in the synthesis of aroyl cyanides. This technique is particularly effective for reactions involving reactants that are soluble in immiscible phases, such as an organic substrate and an inorganic nucleophile.[2] In the synthesis of this compound, the organic phase contains 3-chlorobenzoyl chloride, while the aqueous or solid phase contains the cyanide source, typically sodium or potassium cyanide. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous/solid phase into the organic phase, where it can react with the acyl chloride.[2]
The primary advantage of PTC is the ability to achieve high reaction rates and yields under mild conditions, often avoiding the need for harsh solvents or high temperatures.[2] The choice of catalyst and reaction conditions is critical for optimizing the process and minimizing side reactions.
Conceptual Workflow for Phase-Transfer Catalyzed Synthesis
Caption: Workflow of Phase-Transfer Catalysis.
Detailed Protocol for Phase-Transfer Catalyzed Synthesis of this compound
Materials:
-
3-Chlorobenzoyl chloride (1 equivalent)
-
Sodium cyanide (NaCN) (1.1 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.05 equivalents)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-chlorobenzoyl chloride (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.
-
Addition of Cyanide Source: Carefully add sodium cyanide (1.1 equivalents) to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid chloride and decompose excess cyanide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
-
Methodology 2: Synergistic Catalysis with Silver Iodide and Polyethylene Glycol
A more recent and environmentally benign approach involves a multi-component catalytic system for the cyanation of aroyl chlorides.[3] This method avoids the use of highly toxic metal cyanides and moisture-sensitive reagents. A synergistic system comprising Silver Iodide (AgI), Polyethylene Glycol (PEG-400), and Potassium Iodide (KI) has been shown to be effective for the synthesis of aroyl cyanides at room temperature.[3]
In this system, AgI acts as the primary catalyst, while PEG-400 functions as a phase-transfer agent, and KI enhances the catalytic activity.[3] This combination allows for the efficient conversion of aroyl chlorides to their corresponding cyanides under mild conditions.
Catalytic Cycle for the AgI/PEG-400/KI System
Caption: Synergistic Catalytic Cycle.
Detailed Protocol for AgI/PEG-400/KI Catalyzed Synthesis of this compound
Materials:
-
3-Chlorobenzoyl chloride (1 equivalent)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.25 equivalents as cyanide source)
-
Silver iodide (AgI) (0.03 equivalents)
-
Polyethylene glycol (PEG-400) (0.04 equivalents)
-
Potassium iodide (KI) (0.03 equivalents)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-chlorobenzoyl chloride (1 equivalent), potassium ferrocyanide (0.25 equivalents), silver iodide (0.03 equivalents), polyethylene glycol (PEG-400) (0.04 equivalents), and potassium iodide (0.03 equivalents) in N,N-dimethylformamide (DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 8-10 hours.
-
Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or recrystallization to afford pure this compound.
-
Comparative Data of Catalytic Methods
| Catalytic System | Catalyst Loading | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phase-Transfer Catalysis | 5 mol% TBAB | NaCN | Toluene | 80-90 | 4-6 | High (substrate dependent) | [2] |
| AgI/PEG-400/KI | 3 mol% AgI, 4 mol% PEG-400, 3 mol% KI | K₄[Fe(CN)₆] | DMF | Room Temp. | 9 | 86 | [3] |
| Nickel-Catalyzed Decarbonylative Cyanation | Varies (e.g., Ni(cod)₂/PPh₃) | TMSCN | Toluene | 110 | 1 | High (substrate dependent) | [1] |
Alternative Catalytic Approaches
While the detailed protocols focus on two robust methods, it is pertinent to mention other catalytic strategies that have been developed:
-
Nickel-Catalyzed Decarbonylative Cyanation: This method utilizes a nickel catalyst to convert acyl chlorides to nitriles using trimethylsilyl cyanide (TMSCN) as the cyanide source.[1] A key feature of this reaction is the decarbonylation step, which results in the formation of an aryl nitrile rather than an aroyl cyanide. While not a direct synthesis of this compound, it is a valuable method for accessing related nitrile compounds.[1]
-
Copper-Catalyzed Cyanation: Historically, copper(I) cyanide has been used stoichiometrically for the synthesis of aroyl cyanides.[4] More recent developments have focused on using catalytic amounts of copper salts in the presence of a cyanide source. For instance, the cyanation of 2,3-dichlorobenzoyl chloride has been achieved using CuCN with a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB).[5]
Conclusion and Future Perspectives
The catalytic synthesis of this compound has evolved significantly, with modern methods offering higher efficiency, milder reaction conditions, and improved safety profiles compared to classical approaches. Phase-transfer catalysis and the synergistic AgI/PEG-400/KI system represent two powerful and practical methodologies for researchers in both academic and industrial settings. The choice of method will depend on factors such as substrate scope, cost of reagents, and desired scale of the reaction. Future research will likely focus on the development of even more sustainable catalytic systems, potentially utilizing earth-abundant metals and greener cyanide sources, further enhancing the synthetic chemist's toolkit for the preparation of this valuable chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chlorobenzoyl Cyanide
Welcome to the technical support center for the synthesis of 3-Chlorobenzoyl Cyanide. This guide is designed for researchers, chemists, and process development professionals aiming to optimize this crucial synthetic transformation. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis of this compound is paramount. This document moves beyond simple protocols to explain the underlying chemical principles and provides robust troubleshooting strategies based on field-proven insights.
The primary route to this compound involves the nucleophilic substitution of 3-chlorobenzoyl chloride with a cyanide source. While straightforward in principle, this reaction is fraught with potential challenges, including low yields, tenacious impurities, and difficult workups. This guide will address these issues directly, providing you with the expert knowledge to overcome them.
Core Synthesis & Troubleshooting Workflow
The following diagram outlines the central synthesis pathway and a logical workflow for troubleshooting common experimental issues.
Caption: Core synthesis workflow and a decision tree for troubleshooting.
Troubleshooting Guide: Question & Answer Format
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is the most common issue and typically stems from three primary factors: hydrolysis, incomplete reaction, or the formation of dimeric byproducts.
-
Causality—Hydrolysis: Acyl cyanides are highly susceptible to hydrolysis from trace amounts of water in your reagents or solvent, which converts your product back to 3-chlorobenzoic acid.[1][2]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and high-purity, dry reagents. Handling reagents under an inert atmosphere using Schlenk line techniques or in a glove box is best practice.[2]
-
-
Causality—Incomplete Reaction: The reaction between a solid cyanide salt (like NaCN or CuCN) and the liquid/dissolved acyl chloride is a two-phase reaction.[3] If the cyanide salt does not effectively interact with the acyl chloride, the reaction will be slow and incomplete. The solubility of the cyanide source can be a major limiting factor to the reaction rate.[4]
-
Solution 1 (High-Temperature): One highly effective industrial method involves running the reaction neat (without solvent) at a high temperature (e.g., 220°C) with sodium cyanide and a catalytic amount of copper(I) cyanide.[3] The high temperature overcomes the activation barrier and phase limitations, driving the reaction to completion and achieving yields up to 94%.[3]
-
Solution 2 (Catalysis/Solvent): If high temperatures are not desirable, improving the interaction between phases is key. Using a phase-transfer catalyst (PTC) such as cetyltrimethylammonium bromide (CTAB) can significantly improve reaction consistency.[4] Alternatively, using a polar aprotic solvent like acetonitrile, which improves the solubility of copper(I) cyanide, can enhance the reaction rate even without other catalysts.[4]
-
-
Causality—Dimer Formation: A known side reaction in aroyl cyanide synthesis is the formation of dimeric structures, which reduces the yield of the desired monomeric product.[3]
Q2: I'm observing a significant amount of 3-chlorobenzoic acid as a byproduct. Why is this happening and how can I prevent it?
A2: The presence of 3-chlorobenzoic acid is a definitive sign of hydrolysis. This occurs when the starting material (3-chlorobenzoyl chloride) or, more likely, the product (this compound) reacts with water.
-
Causality: The acyl cyanide product is generally more sensitive to hydrolysis than the starting acyl chloride. This can happen due to wet reagents, wet solvent, or exposure to atmospheric moisture during the reaction or workup. An aqueous workup should be avoided until the product is protected or the reaction is fully complete and quenched under controlled conditions.[2]
-
Solution: The most critical preventative measure is the rigorous implementation of anhydrous techniques as described in A1. Use freshly distilled solvents dried over molecular sieves. Ensure your cyanide source is dry; for instance, technical cuprous cyanide should be dried at 110°C before use to remove moisture that can significantly reduce yield.[5]
Q3: The reaction seems to stall before the 3-chlorobenzoyl chloride is fully consumed. What troubleshooting steps should I take?
A3: A stalled reaction points towards an issue with the reagents' reactivity or the reaction conditions.
-
Causality—Poor Cyanide Solubility/Reactivity: As mentioned, the reaction rate can be limited by the poor solubility of the cyanide source, particularly copper(I) cyanide (CuCN).[4] Inconsistent reaction profiles can sometimes be caused by the physical properties of the solid, such as unexpected clumping which reduces the available surface area for reaction.[4]
-
Solution: Switching from a simple salt like CuCN to a combination of a more soluble cyanide source with a catalyst can be effective. Alternatively, using a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) has been shown to prevent the clumping of CuCN and lead to more consistent reactivity.[4]
-
-
Causality—Sub-optimal Temperature: The reaction has a significant thermal energy requirement. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: For solvent-free methods, ensure the reaction mixture reaches the target temperature (e.g., 215-220°C).[3] For solvent-based systems, ensure you are at the optimal reflux or heating temperature for that specific solvent.
-
Q4: My final product is discolored. How can I obtain a purer, colorless product?
A4: Discoloration often indicates the presence of polymeric byproducts or thermal degradation.
-
Causality: Prolonged heating at very high temperatures can lead to the formation of byproducts and some degradation.[6] Basic impurities can also initiate polymerization of the acyl cyanide.[2]
-
Solution: Minimize the time the reaction is held at maximum temperature. Once the reaction is complete (as monitored by GC or TLC), proceed with the workup. For purification, fractional distillation under high vacuum is highly effective and is the method used to achieve high purity in industrial preparations.[3][7] The boiling point of this compound is 112°-115° C at 12 mm Hg.[3] An alternative, lower-temperature purification involves crystallizing the product from an aprotic solvent, which avoids the thermal stress of distillation.[6]
Frequently Asked Questions (FAQs)
FAQ1: What is the best cyanide source for this synthesis? The choice depends on your desired reaction conditions.
-
Sodium Cyanide (NaCN) with a CuCN catalyst: This combination is used in a very high-yield (94%) industrial process, but it requires high temperatures (~220°C).[3]
-
Copper(I) Cyanide (CuCN): Found to be the best source for achieving a clean conversion with fewer byproducts.[4] However, its low solubility can be a challenge, often requiring a polar co-solvent like acetonitrile or a phase-transfer catalyst.[4]
-
Potassium Hexacyanoferrate(II), K₄[Fe(CN)₆]: A much less toxic and safer alternative to simple alkali cyanides. It has been shown to be an effective cyanating agent for aroyl chlorides in the presence of specific catalytic systems.[7]
-
Trimethylsilyl Cyanide (TMS-CN): A milder cyanating agent that can be used with a Lewis acid catalyst like ZnI₂.[1] It is often used in smaller-scale synthesis where avoiding harsh conditions is a priority.
FAQ2: How do I choose the optimal solvent? Solvent choice dramatically impacts reaction success.
-
No Solvent (Neat): Ideal for high-temperature industrial processes to maximize throughput and simplify initial workup.[3]
-
Acetonitrile: Excellent for solubilizing CuCN, leading to a faster reaction rate. However, it can significantly complicate the isolation of the product.[4]
-
Toluene: A good, non-polar aprotic solvent used in conjunction with phase-transfer catalysts. It is also suitable for workup procedures involving filtration of salts.[8]
-
DMF, DMAc, NMP: Polar aprotic solvents that have been shown to be effective in related aroyl cyanide syntheses, with DMF often giving the highest yields in catalytic systems using K₄[Fe(CN)₆].[7]
FAQ3: What are the critical safety precautions for this synthesis? Working with cyanide compounds requires strict adherence to safety protocols.
-
Prevent HCN Gas Formation: NEVER allow cyanide salts to come into contact with acids.[9][10] This reaction produces highly toxic and lethal hydrogen cyanide (HCN) gas. All work, including weighing solids, should be done in a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and chemical-resistant nitrile gloves (double-gloving is recommended).[11]
-
Handling: Use and store cyanide salts in a secured area, separated from all incompatible materials like acids.[10] It is recommended that at least two trained personnel be present when handling cyanides.[12]
-
Waste Disposal: Cyanide-containing waste is acutely hazardous (P-listed waste) and must be collected in separate, clearly labeled, closed containers.[11] Never mix cyanide waste with acidic waste streams.[9]
Data Summary Table
| Cyanide Source | Catalyst | Solvent | Temp. (°C) | Yield (%) | Key Insights | Reference |
| Sodium Cyanide | Copper(I) Cyanide | None | 220 | 94 | High-temperature, solvent-free industrial process. Excellent yield. | [3] |
| Copper(I) Cyanide | None | Toluene | 160-165 | 94.2 | High yield, but requires long reaction time (7h). Purification by crystallization. | [8] |
| Copper(I) Cyanide | CTAB (PTC) | Toluene | N/A | 77 | PTC improves consistency by preventing CuCN clumping. Scalable process. | [4] |
| Sodium Cyanide | Copper(I) Iodide | Acetonitrile | RT | >80 | Slow addition of NaCN is critical. Allows for lower temperature. | [8] |
| K₄[Fe(CN)₆] | AgI/PEG-400/KI | DMF | RT | 86 | Uses a non-toxic cyanide source. Good for greener chemistry approach. | [7] |
| TMS-CN | ZnI₂ (0.5 mol%) | N/A | N/A | High | Mild conditions, suitable for substrates sensitive to high heat. | [1] |
Experimental Protocols
Protocol 1: High-Yield, Solvent-Free Synthesis (Based on US Patent 4,143,068 A)
WARNING: This procedure involves high temperatures and toxic cyanide. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate safety measures in place.
-
Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer reaching the bottom of the flask, and a reflux condenser connected to a gas outlet/scrubber.
-
Reagent Charging: To the flask, add 3-chlorobenzoyl chloride (1.0 mol, 175 g), sodium cyanide (0.97 mol, 47.5 g), and copper(I) cyanide (0.03 mol, 2.7 g).
-
Reaction: With vigorous stirring, heat the mixture to 220°C. The reaction is often exothermic. Maintain this temperature for approximately 90 minutes. Monitor the reaction completion by GC analysis of small, carefully quenched aliquots.
-
Isolation: After the reaction is complete, allow the mixture to cool slightly (to ~150-180°C). Apply a high vacuum to the flask and distill the this compound product directly from the solid salt mixture.
-
Purification: Collect the fraction boiling at 112°-115° C at 12 mm Hg. This should yield the pure product (up to 155 g, 94%).
Protocol 2: Purification via Crystallization (Based on US 2006/0281948 A1)
This protocol is an alternative workup for a reaction run with Copper(I) Cyanide, designed to avoid high-temperature distillation.
-
Reaction Completion: Assume the reaction between 3-chlorobenzoyl chloride and copper(I) cyanide has been run to completion (e.g., at 160-165°C for <5 hours).
-
Cooling and Dilution: Cool the reaction mixture to below 100°C (e.g., 85°C). Carefully add a volume of a dry, aprotic solvent such as toluene.
-
Salt Precipitation & Filtration: Stir the toluene mixture for approximately 1 hour at a moderate temperature (e.g., 60°C) to ensure the product is fully dissolved. Then, cool the mixture to room temperature or below (e.g., 15°C) to fully precipitate the inorganic copper salts.
-
Filtration: Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of cold, dry toluene to recover any entrained product.
-
Crystallization: Transfer the combined filtrate to a suitable vessel for crystallization. Cool the filtrate to a temperature between -10°C and +5°C to crystallize the crude this compound.
-
Final Isolation: Collect the crystallized product by filtration and dry under vacuum. This method avoids the thermal stress of distillation on the final product.
References
- 1. ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Intere...: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. This compound|26152-02-3|Supplier [benchchem.com]
- 8. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. uthsc.edu [uthsc.edu]
- 12. taekwang.co.kr [taekwang.co.kr]
Side reactions and byproduct formation in 3-Chlorobenzoyl cyanide synthesis
Welcome to the technical support guide for the synthesis of 3-Chlorobenzoyl Cyanide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges, side reactions, and troubleshooting scenarios encountered during this synthesis. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The predominant method is the reaction of 3-chlorobenzoyl chloride with a cyanide salt.[1] For industrial-scale production, this is typically performed at high temperatures (100°C - 300°C) using an alkali metal cyanide, such as sodium cyanide, in the presence of a copper(I) cyanide catalyst.[1][2] The catalyst is crucial for achieving high yields and suppressing the formation of dimeric byproducts.[2]
Q2: Why is a copper(I) cyanide catalyst often used in this reaction?
A2: The use of a heavy metal cyanide catalyst, particularly copper(I) cyanide (CuCN), is a key innovation for this synthesis.[1][2] It serves two primary functions: first, it facilitates the nucleophilic substitution of the chloride on the acyl chloride with the cyanide anion. Second, and critically, it completely suppresses the formation of undesired dimeric acyl cyanide byproducts, which can be a significant issue in syntheses that do not use this catalyst.[2]
Q3: What are the primary safety concerns when performing this synthesis?
A3: The primary hazards stem from the reagents used. Alkali metal cyanides (e.g., sodium cyanide) are highly toxic if ingested, inhaled, or absorbed through the skin.[3] A critical danger is the potential generation of highly toxic and flammable hydrogen cyanide (HCN) gas if the cyanide salts come into contact with acids.[4][5] Therefore, all manipulations must be performed in a certified chemical fume hood, and the pH of all solutions must be kept basic.[4][5] Personal protective equipment (PPE), including double nitrile gloves, safety goggles, a face shield, and a lab coat, is mandatory.[3][6]
Q4: How is the final product typically purified?
A4: The most effective and common method for purifying crude this compound is fractional distillation under vacuum.[1][2] This technique allows for the efficient separation of the product from the non-volatile salt byproducts (e.g., NaCl) and other higher-boiling impurities like 3-chlorobenzoic anhydride.[2] A typical procedure involves removing the product from the salt cake via vacuum and then performing a fractional distillation to achieve high purity (e.g., 94% yield).[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of this compound
Possible Cause 1: Inactive Cyanide Salt
-
Causality: Cyanide salts, particularly sodium cyanide and cuprous cyanide, are hygroscopic. Moisture absorption can lead to hydrolysis and a reduction in nucleophilic potency. The reaction requires anhydrous conditions for optimal performance.
-
Recommended Solutions:
-
Ensure Anhydrous Reagents: Use freshly opened, high-purity cyanide salts. If moisture exposure is suspected, dry the cyanide salt in a vacuum oven before use. For instance, cuprous cyanide can be dried at 110°C for several hours.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Possible Cause 2: Insufficient Reaction Temperature or Time
-
Causality: The reaction of an acyl chloride with a solid cyanide salt is a heterogeneous reaction that requires significant thermal energy to overcome the activation barrier. Documented industrial processes often use temperatures around 220°C for 90 minutes to ensure complete conversion.[2]
-
Recommended Solutions:
-
Verify Temperature: Ensure your heating mantle or oil bath is calibrated and maintaining the target temperature. For the reaction of 3-chlorobenzoyl chloride with NaCN/CuCN, a temperature of 220°C is recommended.[2]
-
Monitor Reaction Progress: If possible, use in-situ monitoring (e.g., IR spectroscopy) or take aliquots (with extreme caution) for analysis (e.g., GC-MS) to track the disappearance of the 3-chlorobenzoyl chloride starting material.
-
Possible Cause 3: Inefficient Mixing
-
Causality: As a solid-liquid phase reaction, efficient mixing is critical to ensure contact between the molten 3-chlorobenzoyl chloride and the solid cyanide salt. Poor stirring will result in a low reaction rate and incomplete conversion.
-
Recommended Solutions:
-
Use Robust Mechanical Stirring: Employ an overhead mechanical stirrer suitable for viscous slurries, as magnetic stirring may be insufficient.
-
Initial Grinding: Gently grinding the cyanide salts (in a controlled environment like a glove box) to a fine powder can increase the surface area available for reaction.
-
Problem 2: Presence of a High-Boiling, White Solid Impurity in the Distilled Product
Possible Cause: Formation of 3-Chlorobenzoic Anhydride
-
Causality: This is one of the most common byproducts.[2] It forms if trace amounts of 3-chlorobenzoic acid are present in the reaction mixture. The acid can arise from the hydrolysis of the 3-chlorobenzoyl chloride starting material by atmospheric moisture. The resulting carboxylic acid then reacts with another molecule of the acyl chloride to form the anhydride.
-
Recommended Solutions:
-
Use High-Purity Starting Material: Ensure the 3-chlorobenzoyl chloride is of high purity and has been protected from moisture. Distilling the acyl chloride immediately before use is a best practice.
-
Strict Anhydrous Conditions: As detailed above, use oven-dried glassware and an inert atmosphere to rigorously exclude water from the reaction.
-
Purification: 3-Chlorobenzoic anhydride has a significantly higher boiling point than the desired acyl cyanide. It can typically be separated as a distillation residue during the final vacuum fractionation.[2]
-
Problem 3: Product Appears Oily and Fails to Solidify, or Analytical Data Shows Broad Peaks
Possible Cause 1: Hydrolysis of the Product
-
Causality: The product, this compound, is an acyl cyanide and is highly susceptible to hydrolysis.[7] Exposure to water during the workup or purification will convert it to 3-chlorobenzoic acid, leading to an impure, often oily, final product. The rate of hydrolysis is pH-dependent, being rapid at high pH (>5.0) and also occurring in neutral water.[7]
-
Recommended Solutions:
-
Anhydrous Workup: Avoid any aqueous workup steps. The standard procedure involves direct vacuum distillation from the reaction salts.[2]
-
Proper Storage: Store the purified product in a tightly sealed container under an inert atmosphere, away from moisture.
-
Possible Cause 2: Dimerization or Polymerization
-
Causality: The formation of dimeric acyl cyanides is a known side reaction, particularly when the synthesis is attempted without a copper(I) cyanide co-catalyst.[2] These higher molecular weight species will contaminate the product. Basic impurities can also initiate polymerization.
-
Recommended Solutions:
-
Mandatory Catalyst: Always use a copper(I) cyanide catalyst as specified in reliable protocols.[2] This is the most effective way to suppress dimer formation.
-
Control Temperature: Avoid excessive temperatures during distillation, as thermal decomposition or polymerization can occur. Use vacuum distillation to keep the boiling temperature as low as possible.
-
Major Side Reaction Pathways
Understanding the formation of key byproducts is essential for optimizing the synthesis. The primary side reactions are hydrolysis, anhydride formation, and dimerization.
Byproduct Identification
Accurate identification of impurities is crucial for quality control.
| Compound | Formula | Molecular Weight | Expected GC-MS behavior | Key ¹H NMR Signals (CDCl₃, approx. δ) |
| 3-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | Elutes before the product. | 7.5-8.1 ppm (aromatic multiplets) |
| This compound | C₈H₄ClNO | 165.58 | Main product peak. | 7.6-8.0 ppm (aromatic multiplets) |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | May show tailing on non-polar GC columns. | 7.5-8.2 ppm (aromatic), ~11-12 ppm (broad -COOH) |
| 3-Chlorobenzoic Anhydride | C₁₄H₈Cl₂O₃ | 295.12 | High boiling point, elutes after the product. | 7.5-8.2 ppm (aromatic multiplets) |
Protocol: Synthesis of this compound
This protocol is adapted from a general patented procedure and should be performed only by trained personnel with appropriate safety measures in place.[2]
Materials:
-
3-Chlorobenzoyl chloride (1 mol, 175 g)
-
Sodium cyanide (0.97 mol, 48.5 g), dried
-
Copper(I) cyanide (2.7 g), dried
-
Three-necked flask equipped with an overhead mechanical stirrer, thermometer, and distillation head for vacuum.
Procedure:
-
Setup: Assemble the reaction apparatus in a certified chemical fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Charging Reactants: To the three-necked flask, add 3-chlorobenzoyl chloride, sodium cyanide, and copper(I) cyanide.
-
Reaction: Begin vigorous stirring and heat the mixture to 220°C using a suitable heating mantle or oil bath. Maintain this temperature for 90 minutes. The mixture will be a stirrable slurry.
-
Purification: After the reaction is complete, cool the mixture slightly. Apply a vacuum to the system and distill the crude this compound directly from the solid salt mixture.
-
Fractional Distillation: Collect the crude distillate and perform a second fractional distillation under vacuum. Collect the fraction boiling at 112°-115° C at 12 mm Hg.[2] The product should solidify upon cooling.
-
Yield: A typical yield for this procedure is around 94%.[2]
Protocol: Decontamination and Waste Disposal
Decontamination:
-
Glassware & Equipment: All surfaces and equipment that have come into contact with cyanide must be decontaminated.
-
Initial Rinse: Carefully rinse equipment with a pH 10 buffer solution to remove residual cyanide without generating HCN.[5]
-
Oxidative Treatment: Following the buffer rinse, immerse or rinse the equipment with a freshly prepared 10% bleach (sodium hypochlorite) solution. Allow a contact time of at least one hour to oxidize the cyanide to the less toxic cyanate.[5][6]
-
Final Wash: Wash with water and detergent as usual.
Waste Disposal:
-
Solid Waste: Contaminated solid waste (e.g., bench pads, gloves) must be collected in a designated, sealed hazardous waste container labeled as "P-list Chemical Waste" for cyanide.[4][5]
-
Liquid Waste: All aqueous decontamination solutions (buffer and bleach rinses) must be collected as hazardous waste. Do NOT mix cyanide waste with acidic waste streams.
References
- 1. This compound|26152-02-3|Supplier [benchchem.com]
- 2. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 3. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 4. uh.edu [uh.edu]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Stability and storage conditions for 3-Chlorobenzoyl cyanide
Welcome to the technical support guide for 3-Chlorobenzoyl cyanide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to ensure the stability and successful application of this compound in your experiments. This guide is structured in a question-and-answer format to directly address the challenges and inquiries you may encounter.
Core Principles of Handling this compound
This compound is an aromatic acyl cyanide, a class of compounds known for their utility in synthesis but also for their inherent reactivity. The key to its successful use lies in understanding its stability profile, particularly its sensitivity to moisture. The electrophilic carbonyl carbon makes it susceptible to nucleophilic attack, with water being a common and often problematic nucleophile in the laboratory environment.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][2] The primary concern is to protect it from moisture, which can lead to hydrolysis. Therefore, it is crucial to store it in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended.[3] The storage area should be a designated, locked cabinet, accessible only to trained personnel.[4]
Question 2: The material has developed a yellowish tint over time. Is it still usable?
Answer: A color change to a yellowish tint can be an indicator of decomposition, though it may not necessarily render the material unusable for all applications. The primary decomposition pathway is likely hydrolysis to 3-chlorobenzoic acid. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or NMR, before use. If the purity is no longer within the required specifications for your experiment, it is best to use a fresh batch.
Question 3: Are there any specific materials I should avoid for containers or labware when working with this compound?
Answer: Standard laboratory glassware (borosilicate glass) is generally appropriate for handling this compound. Ensure that all glassware is thoroughly dried before use to prevent hydrolysis.[5] Avoid using containers with rubber or certain plastic seals that may be incompatible with organic cyanides. Polytetrafluoroethylene (PTFE) or glass stoppers are preferred.
Stability and Reactivity
Question 4: I've noticed a decrease in the yield of my reaction over time when using the same bottle of this compound. What could be the cause?
Answer: A decline in reaction yield is a classic sign of reagent degradation. The most probable cause is the hydrolysis of this compound due to repeated exposure to atmospheric moisture each time the bottle is opened. Even minute amounts of water can lead to the formation of the less reactive 3-chlorobenzoic acid. To mitigate this, it is advisable to blanket the container with an inert gas like nitrogen or argon before sealing. For frequent use, consider aliquoting the reagent into smaller, single-use vials to minimize the exposure of the bulk material.
Question 5: How does pH affect the stability of this compound in aqueous solutions?
Answer: The rate of hydrolysis of aromatic acyl cyanides is significantly influenced by pH. Studies on the hydrolysis of benzoyl and p-chlorobenzoyl cyanides have shown that the reaction is fastest at high pH (>5.0) due to a bimolecular reaction with hydroxide ions.[6] As the pH decreases, the rate of hydrolysis becomes largely independent of pH, and in very acidic conditions (pH < 2.5), the rate can even decrease.[6][7] This is because the hydrolysis in acidic to neutral conditions is primarily a water-based reaction, which can be inhibited by strong acids.[6]
| pH Range | Dominant Hydrolysis Mechanism [6][7] | Kinetic Dependence [6] |
| > 5.0 | Bimolecular reaction with OH⁻ | First-order in [OH⁻] |
| ~2.5 - 5.0 | Water reaction (Plateau) | Largely independent of pH |
| < 2.5 | Acid-inhibited water reaction | Rate decreases as [H₃O⁺] increases |
Question 6: What are the primary decomposition products of this compound?
Answer: The main decomposition product from hydrolysis is 3-chlorobenzoic acid and hydrogen cyanide. In the presence of other nucleophiles, corresponding acyl substitution products can be formed. Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen cyanide.
Experimental Protocols
Protocol 1: Aliquoting this compound for Routine Use
This protocol is designed to preserve the integrity of your bulk supply of this compound.
Materials:
-
Stock bottle of this compound
-
Dry, amber glass vials with PTFE-lined caps
-
Inert gas (Nitrogen or Argon) supply with a needle adapter
-
Syringe or cannula for liquid transfer
-
Glove box or fume hood
Procedure:
-
Preparation: Ensure all vials and transfer equipment are thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Perform the entire procedure in a glove box or under a positive pressure of inert gas in a fume hood.
-
Transfer: Carefully transfer the desired amount of this compound from the stock bottle to each vial.
-
Inert Gas Purge: Before sealing, flush the headspace of each vial with the inert gas for a few seconds.
-
Sealing and Storage: Tightly seal the vials and store them in a desiccator inside a refrigerator at 2-8°C.
Troubleshooting Guide: Diagnosing Reagent Degradation
This decision tree will help you identify the potential cause of this compound degradation.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. This compound|26152-02-3|Supplier [benchchem.com]
Handling and safety precautions for 3-Chlorobenzoyl cyanide
Section 1: Critical Safety Overview & Hazard Analysis
Welcome to the technical support guide for 3-Chlorobenzoyl cyanide. This document is intended for researchers, scientists, and drug development professionals. As an acyl cyanide , this compound is a highly reactive and acutely toxic compound that demands rigorous adherence to safety protocols. It combines the extreme toxicity of the cyanide moiety with the high electrophilicity of an acyl chloride, making it significantly more hazardous than more stable nitrile compounds like benzyl cyanides. The primary, immediate danger is its rapid reaction with water, acids, or bases to release highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2][3]
This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work safely and effectively.
Hazard Identification
The following table summarizes the critical hazard information. While a specific GHS classification for this compound is not universally established, the classification is based on the known hazards of acyl cyanides and related toxic nitrile compounds.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H300: Fatal if swallowed.[4][5] H311: Toxic in contact with skin.[6][7] H331: Toxic if inhaled.[6][7] |
| Skin Corrosion/Irritation | Exclamation Mark | Danger | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Exclamation Mark | Danger | H319: Causes serious eye irritation.[4] |
| Reactivity Hazards | None specified, but critical | Danger | Reacts with water, acids, and bases to release toxic and flammable hydrogen cyanide (HCN) gas.[1][2] |
Core Chemical Dangers
-
Extreme Toxicity: The cyanide ion (CN-) is a potent inhibitor of cellular respiration, causing histotoxic hypoxia.[1] Exposure to even small amounts (50-200 mg of soluble cyanide) can lead to immediate collapse and death.[1][3]
-
Rapid HCN Evolution: As an acyl cyanide, it is highly susceptible to hydrolysis.[8] Contact with moisture from the air, wet solvents, or aqueous workups will liberate HCN gas, a severe inhalation hazard.[2] While HCN has a characteristic bitter almond odor, a significant portion of the population cannot detect it, making olfactory detection an unreliable safety measure.[1]
-
Incompatibility: It is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[9]
Section 2: Pre-Experiment Planning & Risk Assessment
Success and safety begin before the flask is ever charged. A thorough risk assessment is mandatory.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, MUST be performed inside a certified chemical fume hood with adequate ventilation.[10][11][12] Before starting, verify the hood's certification date and test its function.[13]
-
Designated Area: Establish a designated area within the fume hood for cyanide work.[2][10] This area should be clearly marked with warning signs.[1]
-
Safety Equipment Accessibility: Ensure an emergency safety shower and eyewash station are immediately accessible and have been tested within the last month.[10][12]
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. The following PPE is the minimum requirement for any work involving this compound.
| Body Area | Required PPE | Rationale and Best Practices |
| Hands | Double Gloving: Inner nitrile glove + outer chemical-resistant glove (e.g., butyl rubber, Viton).[1][10] | Acyl cyanides can penetrate standard nitrile gloves. Double gloving provides an extra barrier and allows for safe removal of the outer glove if contamination occurs.[1] |
| Eyes/Face | Chemical splash goggles AND a full-face shield.[10][11] | Protects against splashes to the eyes and prevents inhalation of any aerosols or unexpected gas release. Standard safety glasses are inadequate. |
| Body | A flame-resistant lab coat, long pants, and closed-toe, chemical-resistant shoes.[1][10] | Ensures no skin is exposed. The lab coat should be buttoned completely. |
The "Buddy System": A Non-Negotiable Protocol
NEVER work with this compound alone. [1][10][13] A second person, or "buddy," must be present in the lab. This individual must be:
-
Aware that you are working with a highly toxic cyanide compound.
-
Familiar with the location of the Safety Data Sheet (SDS) and this guide.
-
Trained on the lab's specific emergency response procedures for a cyanide exposure.
Section 3: Standard Operating Procedures (SOPs)
The following diagram outlines the core workflow for safely using this compound in a typical synthetic procedure.
Caption: Experimental Workflow for this compound.
Section 4: Troubleshooting & Emergency Protocols
This section is formatted as a direct Q&A to address specific issues you may encounter.
Q1: I spilled a small amount (a few drops) of this compound inside the fume hood. What do I do?
A1: Follow the Minor Spill Protocol.
-
Stay Calm & Alert Others: Inform your lab buddy immediately. Do not leave the area unattended.
-
Ensure Ventilation: Keep the fume hood sash at the proper working height.
-
Neutralize: Cover the spill with an inert absorbent material like vermiculite or sand.[12]
-
Decontaminate: Carefully transfer the absorbent material into a dedicated, labeled hazardous waste container. Wipe the spill area thoroughly with a cloth dampened with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and finally a water rinse.[2][10] All wipes and cleaning materials must be disposed of as cyanide-containing hazardous waste.[10]
-
Do NOT use acid to clean the spill, as this will accelerate the release of HCN gas.[1]
Q2: My reaction is complete, but I know there is unreacted this compound remaining. How do I safely quench it before my aqueous work-up?
A2: Use the In-Flask Quenching Protocol. The principle is to react the electrophilic acyl cyanide with a nucleophile to form a more stable, less hazardous compound.
-
Plan Ahead: This procedure must be part of your initial experimental plan.
-
Cool the Reaction: In the fume hood, cool your reaction flask to 0°C using an ice bath. Ensure the inert atmosphere is maintained.
-
Select a Quenching Agent: A secondary amine or an alcohol is a suitable choice. For example, slowly add an excess (at least 2 equivalents) of isopropanol or diethylamine to the stirred reaction mixture.[14]
-
React Completely: Allow the mixture to stir and slowly warm to room temperature for at least 30-60 minutes to ensure the quench is complete.
-
Proceed: You can now safely proceed with your aqueous work-up. The aqueous layer must still be treated as cyanide-containing waste.
Q3: I think I may have been exposed. What are the symptoms and what is the immediate emergency response?
A3: Treat any suspected exposure as a medical emergency. Onset of symptoms is extremely rapid. [15]
-
Symptoms of Exposure: Weakness, headache, dizziness, confusion, shortness of breath, nausea, and vomiting.[1][3] Severe exposure leads to convulsions, unconsciousness, and death within minutes.[10]
-
Immediate Action Plan:
-
CALL 911 IMMEDIATELY. Inform the dispatcher that a cyanide exposure has occurred.[1][10]
-
Evacuate: Remove the affected person from the contaminated area to fresh air immediately.[1][2] Alert everyone to evacuate the lab.
-
Decontaminate the Person:
-
Provide Information: Have a copy of the Safety Data Sheet (SDS) ready for the emergency medical team.[1][2]
-
Rescuer Safety: DO NOT perform mouth-to-mouth resuscitation on an unconscious person who has inhaled cyanide, to avoid exposing the rescuer.[2][10]
-
The following decision tree visualizes the emergency response for a spill.
Caption: Emergency Decision Tree for a this compound Spill.
Section 5: Waste Disposal & Decontamination
Waste Segregation
Proper waste management is critical to prevent accidental HCN generation in the waste stream.
-
Dedicated Cyanide Waste: All waste streams (solid and liquid) containing this compound or cyanide salts must be collected in separate, clearly labeled hazardous waste containers.[10]
-
Segregate Solids and Liquids: Contaminated solids (gloves, paper towels, absorbent) must be stored in a separate, double-bagged container from liquid waste.[10][11]
-
pH Management: Ensure liquid cyanide waste is kept basic (pH > 10) to prevent HCN evolution.
-
Disposal: Contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.[3][10]
Decontamination of Glassware and Surfaces
All equipment must be decontaminated inside a fume hood before being removed for general washing.[2]
-
Initial Rinse: Perform a preliminary rinse with an appropriate anhydrous organic solvent (e.g., THF, Dichloromethane) to remove the bulk of the organic material. Collect this rinse as cyanide waste.
-
Base Rinse: Rinse the glassware three times with a pH 10 buffer solution or a dilute sodium hydroxide solution.[1][10] Collect these rinses as cyanide waste.
-
Oxidative Decontamination: After the base rinse, carefully rinse the glassware with a freshly prepared 10% bleach solution (sodium hypochlorite).[2][10] This oxidizes the residual cyanide to the much less toxic cyanate ion (CNO-).[1] CAUTION: This step must be performed after the base rinse. Adding bleach to an acidic or concentrated cyanide solution can produce toxic cyanogen chloride (CNCl) gas.[1]
-
Final Cleaning: After decontamination, the glassware can be washed with soap and water.[1]
Section 6: Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
A: It must be stored in a tightly closed container under a dry, inert atmosphere (e.g., in a desiccator or glove box).[2][6] The storage area should be cool, dry, well-ventilated, and secure (e.g., a locked cabinet).[4][12] It must be stored separately and away from incompatible materials, especially acids.[15]
-
-
Q: My reaction is turning dark and producing a solid byproduct. What is happening?
-
A: This is likely due to polymerization or dimerization of the acyl cyanide, which can be initiated by basic impurities or prolonged heating.[8] Ensure that all your reagents and solvents are scrupulously dry and free from basic contaminants. Running the reaction at the lowest effective temperature can help minimize these side reactions.[8]
-
-
Q: Can I use this compound in an aqueous or protic solvent?
-
A: No. This compound is highly reactive with water and other protic solvents like alcohols.[8] These solvents will rapidly hydrolyze the compound, destroying your reagent and generating dangerous HCN gas. All reactions should be conducted under strictly anhydrous conditions.
-
Section 7: References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. --INVALID-LINK--
-
Cyanides. Division of Research Safety - University of Illinois. --INVALID-LINK--
-
Cyanide Salts. Institutional Planning and Operations, Rutgers University. --INVALID-LINK--
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. --INVALID-LINK--
-
Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Cole-Parmer. --INVALID-LINK--
-
3-Chlorobenzyl cyanide - SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
3-Chlorobenzyl Cyanide. TCI AMERICA. --INVALID-LINK--
-
Cyanide Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. --INVALID-LINK--
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. --INVALID-LINK--
-
Cyanide Safe Use Guidelines. Columbia University Research. --INVALID-LINK--
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Chlorobenzyl Cyanide. TCI Chemicals. --INVALID-LINK--
-
SAFETY DATA SHEET - 4-Chlorobenzyl cyanide for synthesis. Merck Millipore. --INVALID-LINK--
-
SAFETY DATA SHEET - 3-Chlorobenzyl Cyanide. TCI Chemicals. --INVALID-LINK--
-
Common side reactions of acetyl cyanide and how to avoid them. BenchChem. --INVALID-LINK--
-
3-Chloro Benzyl Cyanide CAS No 1529-41-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. --INVALID-LINK--
-
Safe handling and quenching procedures for benzoyl isocyanate. BenchChem. --INVALID-LINK--
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. research.columbia.edu [research.columbia.edu]
Overcoming low reactivity of 3-Chlorobenzoyl cyanide in specific reactions
Welcome to the technical support center for acyl and benzyl cyanides. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the reactivity of chlorinated benzoyl and benzyl cyanides. We will provide in-depth troubleshooting guides, validated protocols, and a comprehensive FAQ section to address common experimental hurdles. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic routes effectively.
Critical Reagent Clarification: 3-Chlorobenzoyl Cyanide vs. 3-Chlorobenzyl Cyanide
A common point of confusion arises from the similar nomenclature of two distinct reagents: this compound and 3-Chlorobenzyl Cyanide. Their structural differences fundamentally dictate their chemical reactivity.
| Feature | This compound | 3-Chlorobenzyl Cyanide |
| Structure | ||
| CAS Number | 26152-02-3[1] | 1529-41-5[2][3][4][5] |
| Functional Group | Acyl Cyanide (Ar-CO-CN) | Benzyl Cyanide (Ar-CH₂-CN) |
| Reactivity Profile | Highly electrophilic carbonyl carbon. Acts as a potent acylating agent. Prone to rapid hydrolysis. | Nucleophilic substitution at the benzylic carbon (as a product of the halide). The α-protons are acidic and can be deprotonated for subsequent alkylation. The nitrile can be hydrolyzed or reduced.[6] |
| Common "Low Reactivity" Issue | Unlikely. Issues typically stem from decomposition or reaction with solvent, not inherent low reactivity. | Can exhibit slow reaction rates in nucleophilic substitution reactions (SN1/SN2) due to poor conditions, weak nucleophiles, or solvent effects.[6][7] |
Given that most documented reactivity challenges relate to the benzyl derivative, this guide will focus primarily on 3-Chlorobenzyl Cyanide and its synthesis, while providing foundational principles for its acyl counterpart.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction to synthesize 3-Chlorobenzyl Cyanide from 3-Chlorobenzyl Chloride is slow and gives low yields. What's going wrong?
A: This is a classic challenge in nitrile synthesis. The low reactivity often stems from the immiscibility of the organic substrate (3-chlorobenzyl chloride) and the inorganic cyanide salt (e.g., NaCN).[6] The reaction proceeds via an SN1 or SN2 mechanism, and several factors can impede its rate.[6][7] Key areas to troubleshoot are:
-
Phase Immiscibility: The cyanide anion cannot effectively reach the electrophilic benzylic carbon.
-
Solvent Choice: Using protic solvents like ethanol or water can lead to competing hydrolysis reactions, forming undesired 3-chlorobenzyl alcohol as a byproduct.[6][8]
-
Nucleophile Strength: While cyanide (CN⁻) is a potent nucleophile, its effective concentration in the organic phase may be too low.
The most effective solution is often the introduction of a Phase-Transfer Catalyst (PTC) .[6]
Q2: What is a Phase-Transfer Catalyst (PTC) and how does it help?
A: A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. For this synthesis, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transports the cyanide anion (CN⁻) from the aqueous or solid phase into the organic phase.[6][9] This creates a lipophilic ion pair that is soluble in the organic solvent, dramatically increasing the effective concentration of the nucleophile around the 3-chlorobenzyl chloride substrate and accelerating the reaction rate.[6]
Q3: I am observing the formation of 3-chlorobenzyl alcohol as a major byproduct. How can I prevent this?
A: The formation of 3-chlorobenzyl alcohol strongly suggests a competing hydrolysis reaction, which can occur if water is present as a nucleophile. This is particularly problematic if the reaction proceeds through an SN1-like mechanism, which involves a carbocation intermediate that can be readily trapped by water.[6]
-
Minimize Water: Use anhydrous solvents and reagents where possible.
-
Promote SN2: Favor conditions that promote the bimolecular (SN2) pathway, which is a concerted, one-step mechanism. This includes using a polar aprotic solvent (e.g., DMF, Acetonitrile) and ensuring a high concentration of the cyanide nucleophile.[2][10]
-
Use a PTC: As mentioned, a PTC enhances the rate of the desired cyanation reaction, allowing it to outcompete the slower hydrolysis side reaction.[6]
Q4: Can I use this compound as a source of cyanide in other reactions?
A: While not its primary use, acyl cyanides can function as cyanating agents under specific, typically metal-mediated, conditions that activate the C-CN bond.[11] However, this is an advanced application. For most laboratory purposes, this compound should be treated as an acylating agent , used to introduce the 3-chlorobenzoyl group, not as a simple cyanide source. For less hazardous cyanation, consider alternatives like potassium ferrocyanide.[6]
Troubleshooting Guide: Overcoming Low Reactivity in Cyanation Reactions
This guide provides a structured approach to diagnosing and solving low reactivity issues during the synthesis of 3-Chlorobenzyl Cyanide.
Workflow for Troubleshooting Sluggish Cyanation
Caption: Troubleshooting workflow for slow cyanation reactions.
Detailed Troubleshooting Steps
-
Problem: Inefficient Inter-Phase Contact
-
Cause: The cyanide salt is insoluble in the organic solvent containing the benzyl chloride.
-
Solution A (Recommended): Introduce a Phase-Transfer Catalyst (PTC). Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Cetyltrimethylammonium Bromide (CTAB) are highly effective.[9] CTAB can be particularly useful for preventing the clumping of cyanide salts.[9]
-
Solution B: Enhance Mechanical Agitation. Increasing the stirring speed improves the interfacial area between the phases, which can moderately increase the reaction rate.[6]
-
Solution C: Use a Polar Aprotic Co-Solvent. Solvents like acetonitrile can improve the solubility of the cyanide source, enhancing the reaction rate even without a catalyst, though this can complicate product isolation.[9]
-
-
Problem: Competing SN1 Pathway and Side Reactions
-
Cause: The benzylic carbon can stabilize a carbocation, favoring an SN1 mechanism, especially in polar protic solvents. This intermediate is susceptible to attack by any nucleophile present, including water or alcohol solvents, leading to byproducts.[6]
-
Solution: Favor the SN2 Mechanism. A concerted SN2 pathway avoids the carbocation intermediate and minimizes side reactions.[7]
-
Solvent: Use polar aprotic solvents (DMF, acetonitrile, acetone). These solvents solvate the cation of the cyanide salt but leave the cyanide anion relatively "bare," making it more nucleophilic.[10]
-
Nucleophile Concentration: Ensure a high concentration of the cyanide nucleophile in the organic phase, a primary benefit of using a PTC.
-
-
Mechanism of Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis in cyanation.
Experimental Protocols
Protocol 1: PTC-Mediated Synthesis of 3-Chlorobenzyl Cyanide
This protocol is adapted from established methods for nucleophilic substitution using phase-transfer catalysis.[4][6]
Materials:
-
3-Chlorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobenzyl chloride (1.0 eq).
-
Reagents: Add toluene as the solvent, followed by sodium cyanide (1.2 eq), tetrabutylammonium bromide (0.05 eq), and a minimal amount of water.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Safety Note: Cyanide salts are highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and be familiar with its use.[12]
Protocol 2: Acid-Catalyzed Hydrolysis of 3-Chlorobenzyl Cyanide
This protocol describes the conversion of the nitrile to the corresponding carboxylic acid, 3-chlorophenylacetic acid.[6]
Materials:
-
3-Chlorobenzyl cyanide
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 3-chlorobenzyl cyanide (1.0 eq).
-
Reagents: Slowly and carefully add a mixture of water and concentrated sulfuric acid (e.g., a 50% aqueous solution). The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the disappearance of the organic nitrile layer.
-
Workup: Cool the reaction mixture in an ice bath. The product, 3-chlorophenylacetic acid, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
- 1. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Chlorobenzyl cyanide(1529-41-5) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
- 5. 3-Chlorobenzyl cyanide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 3-Chlorobenzyl Cyanide [benchchem.com]
- 7. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound|26152-02-3|Supplier [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Troubleshooting Reactions with 3-Chlorobenzoyl Cyanide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Chlorobenzoyl cyanide (CAS No: 26152-02-3). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and valuable acylating agent. As a potent electrophile, this compound is instrumental in synthesizing complex molecules, notably as a reference standard and intermediate in the development of pharmaceuticals like Lamotrigine[1]. However, its reactivity also makes it susceptible to specific side reactions and degradation pathways. This guide provides in-depth, question-and-answer-based troubleshooting advice rooted in chemical principles to help you achieve successful experimental outcomes.
Part 1: Reagent Quality, Storage, and Handling
The success of any reaction begins with the quality and proper handling of the starting materials. This compound is no exception. Its stability is paramount for achieving high yields and purity in subsequent reactions.
FAQ 1: My this compound has a yellow tint and I'm seeing inconsistent results. Is the reagent compromised?
Answer: Yes, a change in appearance and inconsistent performance are strong indicators of reagent degradation. Fresh, high-purity this compound should be a colorless to very faint yellow liquid or solid, depending on the ambient temperature. Discoloration often points to the presence of impurities formed through decomposition.
Root Cause Analysis: this compound is highly susceptible to hydrolysis from atmospheric moisture. The primary degradation product is 3-chlorobenzoic acid, which is a solid at room temperature. The presence of this acid can interfere with your reaction by neutralizing bases or altering the catalytic cycle. Furthermore, acyl cyanides can undergo dimerization or polymerization, which may also contribute to discoloration and the formation of insoluble matter[2].
Recommended Actions:
-
Verify Purity: Before use, especially if degradation is suspected, verify the reagent's purity via analytical methods like ¹H NMR or FT-IR spectroscopy. Look for the appearance of a broad acid peak in the NMR or a broad O-H stretch in the IR, which would indicate the presence of 3-chlorobenzoic acid.
-
Proper Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator at 2-8°C[1].
-
Purchase Fresh Reagent: If significant degradation is confirmed, it is best to use a fresh bottle from a reputable supplier to ensure reproducibility.
FAQ 2: What are the absolutely critical handling precautions for this reagent?
Answer: Due to its reactivity, handling this compound requires stringent protocols to prevent both reagent decomposition and safety hazards.
Causality and Protocol: The electrophilic carbonyl carbon makes the molecule extremely reactive towards nucleophiles, with water being a common and problematic one. The cyanide moiety also presents toxicity risks.
Handling Protocol:
-
Work Under Inert Atmosphere: Always handle the reagent in a glove box or under a positive pressure of a dry, inert gas like argon or nitrogen using Schlenk line techniques. This minimizes contact with atmospheric moisture and oxygen[2].
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried (e.g., at 120°C overnight) and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and a lab coat. All manipulations should be performed inside a chemical fume hood[3].
-
Avoid Incompatibilities: Keep the reagent away from strong acids, bases, oxidizing agents, and reducing agents, as these can cause vigorous and hazardous reactions[4].
Part 2: Troubleshooting Poor Reaction Outcomes
Low yields and the formation of side products are common frustrations. The following section addresses the most frequent issues encountered during acylation reactions with this compound.
FAQ 3: My acylation reaction is giving me a very low yield or isn't working at all. Where should I start troubleshooting?
Answer: A low or zero yield in an acylation reaction using this compound almost always points to one of three areas: compromised reagent, presence of moisture, or sub-optimal reaction conditions.
Systematic Troubleshooting Approach: Follow a logical progression to identify the root cause. The workflow below outlines a self-validating system to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yield.
Expert Insights:
-
Reagent Integrity: As discussed in FAQ 1, degraded this compound is a primary suspect. Unreacted starting material (3-chlorobenzoyl chloride) from its synthesis can also be an issue, as it may react differently or not at all under your conditions[5][6].
-
Anhydrous Conditions: Even trace amounts of water can rapidly hydrolyze the acyl cyanide, consuming your reagent before it can react with your substrate. The kinetics of hydrolysis for the analogous p-chlorobenzoyl cyanide are known to be rapid, especially at neutral or basic pH[7].
-
Catalyst Activity: If using a catalyst (e.g., in a Friedel-Crafts acylation), ensure it is fresh and active. Lewis acids like AlCl₃ are also highly sensitive to moisture.
FAQ 4: My primary byproduct is 3-chlorobenzoic acid. How do I stop this from forming?
Answer: The formation of 3-chlorobenzoic acid is a direct result of hydrolysis. Preventing its formation requires the rigorous exclusion of water from your reaction system.
Mechanistic Explanation: this compound reacts with water in a nucleophilic acyl substitution reaction. Water acts as the nucleophile, attacking the electrophilic carbonyl carbon. The cyanide ion is ultimately displaced as hydrogen cyanide, and the final product is the carboxylic acid. This process is often faster than the desired reaction with your intended nucleophile, especially if the nucleophile is weak.
Caption: Desired acylation vs. competing hydrolysis.
Prevention Protocol:
-
Dry Solvents: Use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent. Solvents can also be dried over activated molecular sieves (ensure the sieve type is appropriate for the solvent).
-
Dry Reagents: Ensure your substrate and any other reagents (e.g., bases, catalysts) are anhydrous. If necessary, dry them using standard laboratory procedures.
-
Inert Atmosphere: Assemble your reaction under an inert gas flow and maintain a positive pressure throughout the experiment.
-
Avoid Aqueous Workup: Do not perform an aqueous workup until you have confirmed (e.g., by TLC or LC-MS) that all the this compound has been consumed.
FAQ 5: My reaction turned cloudy and a solid precipitated. It doesn't seem to be my product. What could it be?
Answer: This is likely due to the dimerization or polymerization of the acyl cyanide, a known side reaction, especially in the presence of basic impurities[2].
Causality: Acyl cyanides can react with each other, particularly if initiated by a nucleophilic or basic catalyst. This can lead to the formation of higher molecular weight oligomers or polymers which are often insoluble in common organic solvents.
Troubleshooting Steps:
-
Purify Reagents: Ensure all reagents, especially amine bases or other nucleophilic additives, are high purity and free from contaminants.
-
Use Non-Nucleophilic Bases: If a base is required, consider a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) instead of simpler amines.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the this compound slowly to the reaction mixture to keep its instantaneous concentration low.
-
Check for Cyanide Salts: If synthesizing the this compound yourself, ensure it is free of residual cyanide salts (e.g., NaCN or CuCN), which can catalyze polymerization. A documented synthesis method uses a copper(I) cyanide co-catalyst to suppress the formation of dimeric byproducts during the synthesis of acyl cyanides[2][5].
Part 3: Analytical Data and Protocols
This section provides reference data and a general protocol to aid in your experimental design.
Data Summary Table
The table below summarizes key parameters for handling and using this compound, derived from synthesis literature and safety data sheets.
| Parameter | Recommended Value / Condition | Rationale & Source(s) |
| Storage Temperature | 2-8°C | To minimize thermal degradation and side reactions over time.[1][8] |
| Handling Atmosphere | Inert Gas (Argon, Nitrogen) | Highly sensitive to atmospheric moisture, which leads to rapid hydrolysis.[2][7] |
| Compatible Solvents | Anhydrous Aprotic Solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile) | These solvents are inert to the reagent and can be effectively dried. Water must be rigorously excluded.[5][6] |
| Incompatible Materials | Water, Alcohols, Amines (as solvents), Strong Acids/Bases, Oxidizers, Reducers | Reacts readily with nucleophiles and can decompose exothermically with strong reagents.[4][9] |
| Boiling Point | 112-115°C at 12 mmHg | Useful for purification by vacuum distillation, separating it from less volatile impurities.[5] |
Experimental Protocol: General Acylation of an Alcohol
This protocol provides a template for the acylation of a primary or secondary alcohol under strict anhydrous conditions.
Caption: General workflow for an anhydrous acylation reaction.
Step-by-Step Methodology:
-
Preparation: Place an oven-dried, round-bottom flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Reagent Addition: Dissolve the alcohol substrate (1.0 eq.) and a suitable non-nucleophilic base like pyridine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acylation: Slowly add a solution of this compound (1.05 eq.) in anhydrous dichloromethane to the stirred mixture via syringe over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting alcohol.
-
Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by flash column chromatography.
References
- 1. This compound|26152-02-3|Supplier [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. 1529-41-5|3-Chlorobenzyl cyanide|BLD Pharm [bldpharm.com]
- 9. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chlorobenzoyl Cyanide and 3-Chlorobenzoyl Chloride
In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Among the diverse array of available reagents, 3-chlorobenzoyl chloride and 3-chlorobenzoyl cyanide serve as versatile building blocks for introducing the 3-chlorobenzoyl moiety. While structurally similar, their reactivity profiles differ significantly, a nuance that can be strategically exploited by the discerning chemist. This guide provides an in-depth, objective comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental frameworks, to empower researchers in making informed decisions for their synthetic challenges.
Foundational Physicochemical and Structural Properties
A molecule's reactivity is intrinsically linked to its structure and physical properties. Both 3-chlorobenzoyl chloride and this compound are derivatives of 3-chlorobenzoic acid, featuring a chlorine substituent at the meta-position of the benzene ring. The key distinction lies in the group attached to the carbonyl carbon: a chloride atom versus a cyanide group.
Figure 1: Chemical structures of 3-chlorobenzoyl chloride (left) and this compound (right).
A summary of their core properties is presented below for a direct comparison.
| Property | 3-Chlorobenzoyl Chloride | This compound |
| CAS Number | 618-46-2[1][2][3] | 26152-02-3[4] |
| Molecular Formula | C₇H₄Cl₂O[1][2] | C₈H₄ClNO[4] |
| Molecular Weight | 175.01 g/mol [2][3][5] | 165.57 g/mol [4] |
| Appearance | Clear, colorless to pale yellow liquid[1][2] | Data not widely available; typically a solid or oil |
| Boiling Point | 225 °C[2][5] | Not specified |
| Density | 1.367 g/mL at 20 °C[2][5] | Not specified |
The Heart of the Matter: A Head-to-Head Reactivity Analysis
The utility of these compounds as acylating agents hinges on the nucleophilic acyl substitution mechanism. The rate and success of this reaction are governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Electrophilicity of the Carbonyl Carbon
The carbonyl carbon's partial positive charge dictates its susceptibility to nucleophilic attack. This charge is modulated by the electronic effects of the attached leaving group.
-
3-Chlorobenzoyl Chloride: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly polarizes the carbonyl bond, depleting electron density from the carbonyl carbon and rendering it highly electrophilic.[6][7]
-
This compound: The cyanide group is also strongly electron-withdrawing. The sp-hybridized nitrogen is highly electronegative, pulling electron density through the sigma bond framework.
While both groups enhance the electrophilicity of the carbonyl carbon, the dominant factor differentiating their overall reactivity lies in the leaving group's ability.
The Decisive Factor: Leaving Group Ability
The second step of the nucleophilic acyl substitution mechanism—the collapse of the tetrahedral intermediate and expulsion of the leaving group—is often rate-determining.[8] The stability of the departing anion is paramount.
-
Chloride (Cl⁻): Chloride is the conjugate base of a strong acid, hydrochloric acid (HCl, pKa ≈ -7). Its stability as an anion makes it an excellent leaving group.[8][9]
-
Cyanide (CN⁻): Cyanide is the conjugate base of a weak acid, hydrogen cyanide (HCN, pKa ≈ 9.2). As the conjugate base of a weak acid, the cyanide anion is significantly less stable and therefore a poorer leaving group compared to chloride.[10][11]
Mechanistic Visualization
The general mechanism for the acylation of a nucleophile (Nu-H) by both reagents is depicted below. The key difference lies in the nature of the leaving group (L), which is Cl for the chloride and CN for the cyanide.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Design for Reactivity Comparison
To empirically validate the theoretical differences in reactivity, a comparative experiment can be designed. The acylation of a common, moderately reactive nucleophile such as benzyl alcohol provides an excellent model system.
Detailed Experimental Protocol: Acylation of Benzyl Alcohol
This protocol is designed as a self-validating system where the only significant variable is the acylating agent.
Materials and Reagents:
-
3-Chlorobenzoyl chloride (≥97%)
-
This compound (≥97%)
-
Benzyl alcohol (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC analysis
Experimental Workflow Visualization:
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. Benzoyl chloride, 3-chloro- | C7H4Cl2O | CID 69252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-クロロベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. This compound|26152-02-3|Supplier [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Chlorobenzoyl Cyanide
Foreword: The Analytical Imperative for 3-Chlorobenzoyl Cyanide
Welcome, fellow researchers and drug development professionals. In the landscape of pharmaceutical manufacturing, the purity and characterization of all chemical entities—from starting materials to final active pharmaceutical ingredients (APIs)—are paramount. This guide focuses on this compound (CAS 26152-02-3), a key chemical intermediate and a known process-related impurity in the synthesis of Lamotrigine, a widely used anticonvulsant medication.[1][2][3]
The control of such impurities is not merely a matter of good manufacturing practice (GMP); it is a critical regulatory requirement. An uncharacterized or poorly controlled impurity can have significant implications for the safety and efficacy of the final drug product. Therefore, robust, validated analytical methods are essential for its detection, identification, and quantification.
This document is structured not as a rigid protocol, but as a comparative guide born from practical laboratory experience. It is designed to provide you with the foundational knowledge to select and implement the most appropriate analytical techniques for the characterization of this compound. We will explore the causality behind methodological choices, compare the performance of various techniques, and provide actionable, detailed protocols that serve as a robust starting point for your own method development and validation.
Section 1: Comparative Analysis of Core Analytical Techniques
The characterization of a molecule like this compound, an aromatic acyl cyanide, requires a multi-faceted analytical approach. No single technique can provide a complete picture. Instead, we rely on a strategic combination of chromatographic and spectroscopic methods to elucidate its structure, quantify its presence, and assess its purity. The primary methods are High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and orthogonal identification, and various spectroscopic techniques (NMR, IR) for definitive structural confirmation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the industry standard for the analysis of non-volatile impurities in pharmaceutical production.[4] Its strength lies in its precision, accuracy, and the ability to separate the analyte of interest from the API and other related substances.
Causality of Method Choice: this compound is a moderately polar, non-volatile molecule containing a UV-active aromatic ring, making it an ideal candidate for RP-HPLC with UV detection. The choice of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules based on their hydrophobicity. As an impurity in Lamotrigine, the primary goal is to achieve baseline separation from the API and other known impurities, which is readily achievable with standard C18 stationary phases.
Performance Comparison: Compared to Gas Chromatography, HPLC is better suited for non-volatile and thermally labile compounds like this compound. While GC requires the analyte to be volatile, HPLC analyzes samples in the liquid phase at or near ambient temperature, eliminating the risk of thermal degradation. Furthermore, HPLC generally offers superior quantitative precision and is the preferred method for regulatory submissions for release testing of drug substances.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Tool
GC-MS combines the separation power of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry. It is an invaluable tool for identifying and quantifying volatile and semi-volatile organic impurities.
Causality of Method Choice: While this compound has a relatively high boiling point, it is amenable to GC analysis. The primary utility of GC-MS in this context is as an orthogonal method to HPLC. It provides a secondary, confirmatory identification based on a different separation principle (volatility and polarity) and detection method (mass-to-charge ratio and fragmentation pattern). This is particularly important for impurity identification during process development and for investigating unknown peaks observed in HPLC.
Performance Comparison: GC-MS offers unparalleled identification capabilities due to the reproducible fragmentation patterns generated by electron ionization (EI), which can be searched against extensive spectral libraries. For quantification, GC-MS can be highly sensitive, especially when operating in selected ion monitoring (SIM) mode. However, for routine quality control of this specific analyte, HPLC is often more straightforward and does not require the derivatization that is sometimes necessary for complex matrices in GC.[6]
Spectroscopic Methods: The Gold Standard for Structural Elucidation
Spectroscopic techniques provide the definitive evidence of a molecule's chemical structure. For a reference standard of this compound, a full spectroscopic characterization is necessary to confirm its identity unequivocally.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR is excellent for confirming the presence of the characteristic nitrile (C≡N) and carbonyl (C=O) groups, as well as the aromatic ring.
-
Mass Spectrometry (MS): Beyond its use as a detector for chromatography, standalone MS provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. Fragmentation patterns can further corroborate the proposed structure.
Performance Comparison: Spectroscopic methods are not typically used for routine quantification of impurities in a quality control environment. Their strength lies in the initial, definitive identification and structural confirmation of the impurity reference standard itself. While HPLC and GC-MS are used to answer "how much is there?", the spectroscopic techniques answer "what is it?".
Summary of Method Performance
| Technique | Primary Application | Strengths | Limitations |
| RP-HPLC-UV | Quantification, Purity Testing | High precision & accuracy, Robust, Industry standard for release testing.[1] | Moderate specificity (based on retention time and UV spectrum), Not ideal for volatile compounds. |
| GC-MS | Identification, Orthogonal Quantification | High specificity (mass spectrum), Excellent for volatile/semi-volatile impurities.[6] | May require higher temperatures, Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Definitive Structural Elucidation | Unambiguous structure determination, Provides detailed connectivity information. | Low sensitivity, Requires pure sample (reference standard), Expensive instrumentation. |
| IR Spectroscopy | Functional Group Identification | Fast, non-destructive, Excellent for confirming key functional groups. | Provides limited structural information on its own, Not suitable for quantification. |
Section 2: Experimental Protocols & Workflows
The following protocols are provided as detailed, field-tested starting points. They are grounded in established pharmaceutical analysis practices for related compounds and can be adapted and validated for your specific laboratory conditions and regulatory requirements.
Protocol: Quantification of this compound by RP-HPLC
This method is adapted from validated HPLC methods for Lamotrigine and its related substances.[1][5] It is designed to be a stability-indicating assay, capable of separating the impurity from the main API and potential degradants.
Workflow Diagram:
References
- 1. Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jhrlmc.com [jhrlmc.com]
- 3. Lamotrigine 1mL Certified Reference - GC/MS, LC/MS - USA MedPremium [usamedpremium.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative determination of related substances for Lamotrigine extended release tablet by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Chlorobenzoyl Cyanide: A Validation of Synthetic Routes
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of reactive intermediates is paramount. 3-Chlorobenzoyl cyanide, a versatile building block, is of significant interest due to its utility in constructing complex molecular architectures. This guide provides an in-depth validation and comparison of the primary synthetic routes to this acyl cyanide, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction: The Synthetic Value of this compound
This compound is a bifunctional molecule featuring a reactive acyl chloride surrogate and a synthetically versatile nitrile group. This unique combination allows for a variety of subsequent transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The primary challenge in its synthesis lies in the efficient and safe introduction of the cyanide moiety while preserving the acyl linkage. This guide will focus on the most direct and industrially relevant method: the cyanation of 3-chlorobenzoyl chloride. We will explore two principal variations of this method and contrast them with the Sandmeyer reaction, a classic method for introducing a cyano group onto an aromatic ring, which notably yields the isomeric 3-chlorobenzonitrile.
Core Synthetic Strategy: From Carboxylic Acid to Acyl Cyanide
The most logical and widely adopted synthetic pathway commences with the readily available 3-chlorobenzoic acid. This precursor is first converted to the highly reactive 3-chlorobenzoyl chloride, which then undergoes cyanation to yield the target molecule.
Caption: Overall synthetic workflow from 3-chlorobenzoic acid.
Protocol 1: Preparation of 3-Chlorobenzoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and highly effective reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobenzoic acid (30 g, 191.6 mmol).[1]
-
Carefully add thionyl chloride (200 ml) to the flask. This can be done neat or in an inert solvent like toluene.[1][2]
-
Heat the reaction mixture to reflux (approximately 90°C for neat thionyl chloride) and stir overnight.[1] The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-chlorobenzoyl chloride, a light yellow oil, can be used directly in the next step or purified by vacuum distillation. The typical yield for this step is around 90%.[1]
Causality of Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the reaction solvent.
-
Reflux Conditions: The elevated temperature accelerates the reaction rate, ensuring completion within a reasonable timeframe.
-
Anhydrous Conditions: It is crucial to perform this reaction under anhydrous conditions as acyl chlorides are readily hydrolyzed back to the carboxylic acid in the presence of water.
Comparative Analysis of Cyanation Methods for 3-Chlorobenzoyl Chloride
With the activated precursor in hand, the critical cyanation step can be approached via several methods. Here, we compare two prominent techniques: reaction with copper(I) cyanide and phase-transfer catalyzed cyanation using sodium cyanide.
Method A: Cyanation using Copper(I) Cyanide
This method is a robust and high-yielding procedure for the synthesis of acyl cyanides. It involves the reaction of the acyl chloride with copper(I) cyanide, often at elevated temperatures.
Reaction Mechanism Insights:
The reaction is believed to proceed through a nucleophilic acyl substitution mechanism. The cyanide ion from CuCN attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. The use of copper(I) cyanide is advantageous as it is less sensitive to moisture compared to alkali metal cyanides and often leads to cleaner reactions with fewer side products.
Caption: Simplified mechanism of cyanation with CuCN.
Experimental Protocol (Adapted from a similar procedure for 2,3-Dichlorobenzoyl Cyanide):
-
In a dry reactor, place 3-chlorobenzoyl chloride (1.67 moles) and copper(I) cyanide (2.0 moles).[3]
-
Heat the mixture to 160-165°C and stir at this temperature for approximately 7 hours.[3] The reaction progress can be monitored by techniques such as HPLC or GC.
-
After completion, cool the reaction mixture to about 85°C and add an aprotic solvent like toluene to precipitate the inorganic salts.[3]
-
Stir the suspension for an hour at 60°C, then cool to 15°C and filter to remove the copper salts.[3]
-
The solvent is then removed from the filtrate under reduced pressure.
-
The crude product can be further purified by crystallization from a solvent like petroleum ether or by vacuum distillation to yield the final product.[3]
Expected Outcome: This method has been reported to produce high yields, often exceeding 90%, with high purity.[3]
Method B: Phase-Transfer Catalyzed (PTC) Cyanation
Phase-transfer catalysis offers a milder and often more cost-effective alternative to the high-temperature copper cyanide method. It facilitates the reaction between two immiscible phases—an organic phase containing the acyl chloride and an aqueous or solid phase containing the cyanide salt (e.g., NaCN).
Mechanism of Phase-Transfer Catalysis:
A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), facilitates the transfer of the cyanide anion (CN⁻) from the aqueous/solid phase into the organic phase. The lipophilic cation of the catalyst pairs with the cyanide anion, forming an ion pair (Q⁺CN⁻) that is soluble in the organic solvent. This "activated" cyanide anion is then readily available to react with the acyl chloride.
Caption: Mechanism of phase-transfer catalyzed cyanation.
Experimental Protocol (General Procedure):
-
Dissolve 3-chlorobenzoyl chloride in an inert organic solvent (e.g., dichloromethane, toluene).
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) (typically 1-5 mol%).
-
Add an aqueous solution of sodium cyanide or solid sodium cyanide.
-
Stir the biphasic mixture vigorously at a controlled temperature (often ranging from room temperature to gentle reflux) for several hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by distillation or crystallization.
Performance Comparison: Method A vs. Method B
| Parameter | Method A: Copper(I) Cyanide | Method B: Phase-Transfer Catalysis (PTC) |
| Reagents | 3-Chlorobenzoyl chloride, CuCN | 3-Chlorobenzoyl chloride, NaCN/KCN, PTC |
| Typical Yield | High (>90%)[3] | Good to Excellent (can exceed 90%)[4] |
| Reaction Conditions | High temperature (160-165°C)[3] | Milder (Room temp. to reflux) |
| Reaction Time | Several hours (e.g., 7 hours)[3] | Variable, can be faster with efficient PTC |
| Safety Concerns | High temperature, handling of copper salts | Handling of highly toxic NaCN/KCN, catalyst toxicity |
| Work-up/Purification | Filtration of heavy metal salts, distillation | Phase separation, washing, distillation |
| Cost-Effectiveness | CuCN is more expensive than NaCN | NaCN is inexpensive, but PTC adds cost |
| Scalability | Established for industrial scale | Highly scalable and used in industry[4] |
Alternative Synthetic Route: The Sandmeyer Reaction
For the sake of a comprehensive comparison, it is instructive to consider the Sandmeyer reaction. It is crucial to note that this reaction, when applied to 3-chloroaniline, produces 3-chlorobenzonitrile , an isomer of the target acyl cyanide. This distinction is vital for synthetic planning.[5][6]
Reaction Overview:
The Sandmeyer reaction is a two-step process:
-
Diazotization: A primary aromatic amine (3-chloroaniline) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[7]
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to replace the diazonium group with a cyano group.[7]
Caption: Synthetic pathway of the Sandmeyer reaction.
Experimental Protocol (General Procedure for Sandmeyer Cyanation):
-
Diazotization:
-
Dissolve 3-chloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.[7]
-
Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry, and concentrate under reduced pressure.
-
Purify the crude 3-chlorobenzonitrile by distillation or column chromatography.
-
Comparative Analysis: Acyl Chloride Cyanation vs. Sandmeyer Reaction
| Feature | Cyanation of 3-Chlorobenzoyl Chloride | Sandmeyer Reaction of 3-Chloroaniline |
| Product | This compound | 3-Chlorobenzonitrile (Isomer) |
| Starting Material | 3-Chlorobenzoyl chloride | 3-Chloroaniline |
| Key Reagents | Cyanide source (CuCN or NaCN), optional catalyst | NaNO₂, HCl, CuCN |
| Functionality | Acyl cyanide (reactive at carbonyl) | Benzonitrile (reactive at nitrile) |
| Safety Hazards | Handling of cyanide salts, acyl chloride (lachrymator) | Unstable diazonium salts (potentially explosive if isolated/warmed), handling of cyanides and strong acids.[8][9] |
| Scalability | Both PTC and CuCN methods are highly scalable.[4][8] | Scalable with careful engineering controls due to the thermal instability of diazonium intermediates.[8][9] |
Conclusion and Recommendations
For the synthesis of This compound , the direct cyanation of 3-chlorobenzoyl chloride is the validated and recommended approach. The choice between using copper(I) cyanide (Method A) and a phase-transfer catalyzed system (Method B) will depend on specific laboratory or industrial constraints.
-
Method A (CuCN) is highly reliable and provides excellent yields, but requires high temperatures and involves the use and disposal of copper salts.
-
Method B (PTC) operates under milder conditions, is often more cost-effective, and avoids heavy metal waste, making it a greener alternative. However, reaction optimization may be required to achieve the highest yields.
The Sandmeyer reaction , while a powerful tool for introducing cyano groups onto an aromatic ring, yields the isomeric 3-chlorobenzonitrile and is therefore not a direct route to the target acyl cyanide. Its inclusion here serves to highlight the critical importance of retrosynthetic analysis and understanding the scope and limitations of named reactions.
For any scale-up operation, a thorough process safety evaluation is critical.[8][10] This is particularly true for the Sandmeyer reaction due to the potential thermal hazards of diazonium salts, and for all methods involving highly toxic cyanide reagents.[9][11][12]
References
- 1. Synthesis routes of 3-Chlorobenzoyl chloride [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. helgroup.com [helgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. veiligheidvoorop.nu [veiligheidvoorop.nu]
A Senior Application Scientist's Guide to Acylating Agents: Benchmarking the Efficiency of 3-Chlorobenzoyl Cyanide
For the discerning researcher in the fast-paced world of chemical synthesis and drug development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, yield, and ultimately, the viability of a synthetic pathway. While traditional agents like acyl chlorides and anhydrides are mainstays in the organic chemist's toolbox, emerging alternatives demand rigorous evaluation. This guide provides an in-depth, objective comparison of 3-Chlorobenzoyl cyanide against its more conventional counterparts, offering the supporting experimental data and mechanistic insights necessary to make informed decisions for your next acylation reaction.
The Acylating Agent Landscape: A Primer
Acylation, the process of introducing an acyl group (RCO-) into a molecule, is a cornerstone of modern organic synthesis.[1] This fundamental transformation is pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The efficacy of an acylation reaction is largely dependent on the chosen acylating agent.[2] The reactivity of these agents is governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A more electrophilic carbonyl carbon and a better leaving group lead to a more reactive acylating agent.[2]
The established hierarchy of reactivity for common acylating agents is as follows:
Acyl Chlorides > Acid Anhydrides > Esters > Amides
This guide focuses on the performance of this compound, a member of the acyl cyanide family, and its standing within this reactivity spectrum. Acyl cyanides, with the general structure R-C(=O)−C≡N, are intriguing reagents that offer a unique balance of reactivity and stability.
Profiling the Challenger: this compound
Structure and Properties:
This compound is an aromatic acyl cyanide featuring a chlorine atom at the meta-position of the benzene ring.
-
Molecular Formula: C₈H₄ClNO[3]
-
Molecular Weight: 165.57 g/mol [3]
-
Boiling Point: 112°-115° C at 12 mm Hg[4]
The presence of the electron-withdrawing chlorine atom is expected to increase the electrophilicity of the carbonyl carbon compared to the unsubstituted benzoyl cyanide, thereby enhancing its reactivity towards nucleophiles. Indeed, studies on the hydrolysis of the isomeric p-chlorobenzoyl cyanide show it to be approximately twice as reactive as benzoyl cyanide.[5]
Comparative Benchmarking: this compound vs. The Standards
To provide a clear and objective comparison, we will evaluate this compound against two widely used acylating agents: Benzoyl chloride (an acyl chloride) and Benzoic anhydride (an acid anhydride). The ideal comparative study would involve reacting each of these agents with a standard nucleophile, such as aniline or benzyl alcohol, under identical conditions and measuring key performance indicators.
Studies on the hydrolysis of benzoyl cyanide have shown it to be a potent acylating agent, more reactive than benzoyl fluoride and benzoic anhydride, but less reactive than the highly aggressive benzoyl chloride.[5] This positions acyl cyanides in a synthetically useful "sweet spot" of reactivity.
Table 1: Comparative Performance of Acylating Agents in a Model N-Acylation of Aniline
| Acylating Agent | Relative Reactivity | Typical Reaction Conditions | Byproducts | Yield | Advantages & Disadvantages |
| Benzoyl Chloride | Very High | Anhydrous solvent (e.g., DCM), often with a base (e.g., pyridine, triethylamine) to scavenge HCl.[4] Can be exothermic. | HCl (corrosive)[4] | Generally Excellent | Advantages: High reactivity, drives reactions to completion. Disadvantages: Moisture sensitive, corrosive byproduct, can be too reactive leading to side products. |
| This compound | High | Can be used under milder conditions, sometimes in "green" solvents like ionic liquids.[6] | HCN (in situ, highly toxic but can be quenched) | Good to Excellent | Advantages: Milder than acyl chlorides, potentially offering better selectivity. The cyanide leaving group is less corrosive than chloride.[6] Disadvantages: The cyanide byproduct requires careful handling and quenching. |
| Benzoic Anhydride | Moderate | Often requires heating and/or a catalyst (e.g., DMAP).[4] | Benzoic acid | Good | Advantages: Less moisture sensitive than acyl chlorides, non-corrosive byproduct. Disadvantages: Less reactive, often requiring more forcing conditions and longer reaction times. One equivalent of the benzoic acid moiety is "wasted". |
The "Why": Mechanistic Insights and Causality
The differences in reactivity and performance stem from the underlying reaction mechanism: nucleophilic acyl substitution .[7] This process typically proceeds through a two-step addition-elimination pathway.
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: The two-step addition-elimination mechanism of nucleophilic acyl substitution.
The key to the varying reactivity lies in the stability of the leaving group (LG⁻). A more stable leaving group (a weaker base) will depart more readily, accelerating the reaction.
-
Benzoyl Chloride: The chloride ion (Cl⁻) is an excellent leaving group, being the conjugate base of a strong acid (HCl). This drives the reaction forward efficiently.
-
This compound: The cyanide ion (CN⁻) is also a good leaving group. The electron-withdrawing nature of the carbonyl group stabilizes the departing cyanide anion.
-
Benzoic Anhydride: The leaving group is a carboxylate anion (RCOO⁻), which is resonance-stabilized. However, it is a stronger base than the chloride ion, making it a less effective leaving group and rendering the anhydride less reactive than the acyl chloride.
The enhanced reactivity of this compound over unsubstituted benzoyl cyanide can be attributed to the inductive electron-withdrawing effect of the meta-chloro substituent. This effect further increases the partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophilic attack.
In the Lab: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in a typical N-acylation reaction.
Diagram 2: Experimental Workflow for Synthesis and Application of this compound
Caption: Workflow for the synthesis of this compound and its use in N-acylation.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Chlorobenzoyl chloride (175 g, 1 mol)
-
Sodium cyanide (48.5 g, 0.97 mol)
-
Copper(I) cyanide (2.7 g)
-
Three-necked flask equipped with a stirrer and reflux condenser
Procedure:
-
Combine 175 g (1 mol) of 3-chlorobenzoyl chloride, 48.5 g (0.97 mol) of sodium cyanide, and 2.7 g of copper(I) cyanide in a three-necked flask.[4]
-
While stirring, warm the mixture to 220°C over the course of 90 minutes.[4]
-
After the reaction is complete, remove the product from the sodium chloride byproduct by applying a vacuum.
-
Purify the crude product by fractional distillation to obtain this compound (boiling point: 112°-115° C at 12 mm Hg). The expected yield is approximately 94%.[4]
Protocol 2: General Procedure for N-Acylation of Aniline using this compound
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Aniline
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert gas (nitrogen or argon) supply
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stirrer and maintain an inert atmosphere (e.g., nitrogen).
-
Dissolve aniline (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.1 equivalents) to the solution to act as a base to neutralize any acid formed.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred aniline solution at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-acylated aniline.
Conclusion and Future Outlook
This compound emerges as a highly effective acylating agent that occupies a valuable position in the reactivity spectrum. It is more potent than benzoic anhydride, allowing for reactions under milder conditions, yet it is less aggressive than 3-chlorobenzoyl chloride, which can be advantageous for complex molecules where selectivity is paramount. Its application as a "green" alternative to acyl chlorides in certain contexts further enhances its appeal.[6]
For researchers and drug development professionals, the selection of an acylating agent should be a carefully considered decision based on the specific requirements of the synthesis. While acyl chlorides remain the workhorses for their sheer reactivity, this compound and other acyl cyanides represent a more nuanced choice, offering a compelling balance of efficiency and control. As the demand for more selective and environmentally benign synthetic methods grows, the utility of acyl cyanides is poised to expand, making them an important class of reagents for the modern synthetic chemist.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4113773A - Process for the production of benzoyl cyanide (I) - Google Patents [patents.google.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isomeric Maze: A Comparative Guide to the Purity Analysis of Chlorobenzoyl Cyanides
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the precise control of isomeric purity is not merely a matter of quality control; it is a fundamental requirement for safety, efficacy, and regulatory compliance. Chlorobenzoyl cyanides, key intermediates in numerous synthetic pathways, are no exception. The presence of positional isomers (2-chloro-, 3-chloro-, and 4-chlorobenzoyl cyanide) can significantly impact downstream reactions, leading to the formation of unwanted byproducts and complicating purification processes. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for resolving and quantifying these critical isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
The "Why": Understanding the Imperative for Isomeric Purity
The starting materials and synthetic routes used to produce chlorobenzoyl cyanides can often lead to a mixture of positional isomers. For instance, the chlorination of benzoyl cyanide can yield a distribution of ortho, meta, and para isomers. In drug development, different isomers of a molecule can exhibit varied pharmacological and toxicological profiles. Therefore, a robust analytical method to ensure the isomeric purity of key intermediates like chlorobenzoyl cyanides is a cornerstone of process development and quality assurance. This guide will delve into the causality behind the experimental choices for each technique, empowering researchers to select and implement the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomeric Separation
HPLC is a powerful and versatile technique for the separation of non-volatile and thermally labile compounds, making it an excellent first choice for the analysis of chlorobenzoyl cyanide isomers. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
The Rationale Behind Method Selection in HPLC
The key to a successful HPLC separation of isomers lies in exploiting the subtle differences in their polarity and molecular shape. For chlorobenzoyl cyanide isomers, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The isomers will elute based on their relative hydrophobicity.
A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve optimal separation of all isomers in a reasonable timeframe. A well-developed HPLC method can provide excellent resolution, allowing for accurate quantification of each isomer.[1]
Experimental Protocol: A Validated HPLC Method
The following protocol is based on a validated method for the separation of dichlorobenzoyl cyanide and its regioisomers, which can be adapted for the monochlorinated species.[1]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.01M Ammonium Acetate Buffer (pH 5.5) : Methanol (50:50 v/v).[1]
-
Mobile Phase B: Methanol : Water (90:10 v/v).[1]
-
Gradient Program:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[1]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the chlorobenzoyl cyanide sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Figure 1: Experimental workflow for HPLC analysis of chlorobenzoyl cyanide isomers.
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analogs
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While chlorobenzoyl cyanides are not extremely volatile, they can be analyzed by GC, often with high efficiency and resolution. The separation is based on the partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
The Rationale Behind Method Selection in GC
The choice of the stationary phase is critical for separating positional isomers by GC. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, is often a good starting point. The separation is influenced by both the boiling points of the isomers and their specific interactions with the stationary phase. A temperature program, where the column temperature is gradually increased, is essential to elute the isomers with good peak shape and resolution.
GC coupled with a Flame Ionization Detector (FID) is a common setup for purity analysis, offering a robust and linear response for a wide range of organic compounds. For unambiguous peak identification, especially at trace levels, coupling GC with a Mass Spectrometer (MS) is the gold standard.[2][3]
Experimental Protocol: A Generalized GC-FID Method
Instrumentation:
-
Gas chromatograph with a capillary column inlet, temperature-programmable oven, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: 5 min.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Dissolve the chlorobenzoyl cyanide sample in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.
Figure 2: Experimental workflow for GC-FID analysis of chlorobenzoyl cyanide isomers.
Capillary Electrophoresis (CE): High-Efficiency Separations for Charged and Polar Analytes
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral molecules, a modification called Micellar Electrokinetic Chromatography (MEKC) is often employed. CE offers the advantages of high efficiency, short analysis times, and minimal solvent consumption.
The Rationale Behind Method Selection in CE
For the separation of positional isomers, which may have very similar charge-to-mass ratios, Capillary Zone Electrophoresis (CZE) can be effective by exploiting subtle differences in their ionization constants (pKa) and hydrodynamic radii.[4] The choice of the background electrolyte (BGE), including its pH and any additives, is crucial for optimizing selectivity. The separation of positional isomers of benzenediols by CZE has been successfully demonstrated, suggesting the potential of this technique for chlorobenzoyl cyanide isomers.[4]
Experimental Protocol: A Starting Point for CE Method Development
The following protocol is a generalized starting point for the separation of chlorobenzoyl cyanide isomers by CZE, based on methods for other aromatic positional isomers.[4][5]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 cm total length (40 cm to detector), 50 µm ID.
-
Background Electrolyte (BGE): 20 mM Borate buffer, pH 9.2.
-
Separation Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at 210 nm.
Sample Preparation:
-
Dissolve the chlorobenzoyl cyanide sample in the BGE to a concentration of approximately 0.1 mg/mL.
Figure 3: Experimental workflow for CE analysis of chlorobenzoyl cyanide isomers.
Comparative Analysis of Techniques
The choice of the optimal analytical technique depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase. | Differential partitioning between gaseous mobile phase and liquid/solid stationary phase. | Differential migration of ions in an electric field. |
| Applicability | Excellent for non-volatile and thermally labile compounds.[6][7] | Suitable for volatile and thermally stable compounds.[6][7] | Excellent for charged and polar molecules; can be adapted for neutral molecules.[8] |
| Resolution | Good to excellent, highly dependent on column and mobile phase selection. | Very high, especially with capillary columns.[7] | Extremely high, often exceeding HPLC and GC.[8][9] |
| Sensitivity | Good, typically in the low ng range with UV detection. | Excellent, especially with sensitive detectors like FID and MS.[10] | Very high, with detection limits in the pg to fg range possible with certain detectors. |
| Analysis Time | Moderate, typically 15-30 minutes per sample. | Fast, often less than 15 minutes per sample.[6] | Very fast, with separations often completed in under 10 minutes.[4] |
| Solvent Consumption | High. | Low (only for sample preparation). | Very low.[11] |
| Robustness | Generally very robust and well-established. | Robust, but can be sensitive to sample matrix effects. | Can be less robust than HPLC and GC, sensitive to buffer composition and capillary surface. |
Conclusion and Recommendations
For the routine quality control of chlorobenzoyl cyanide isomers, HPLC stands out as a robust, versatile, and widely accessible technique. Its ability to handle non-volatile compounds without derivatization makes it a reliable workhorse for most pharmaceutical and chemical laboratories.
GC-FID is a highly recommended alternative, particularly when high resolution is paramount and the analytes are sufficiently thermally stable. For unambiguous identification and the analysis of complex matrices, GC-MS is the undisputed superior choice.
Capillary Electrophoresis represents a powerful, high-efficiency, and green alternative. While it may require more specialized expertise for method development, its speed and minimal solvent consumption make it an attractive option for high-throughput screening and for laboratories looking to adopt more sustainable analytical practices.
Ultimately, the selection of the most appropriate technique requires a thorough evaluation of the specific analytical needs, including the required level of sensitivity, the complexity of the sample matrix, and the available resources. Method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the chosen method for its intended purpose.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. ajpp.in [ajpp.in]
- 3. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Simultaneous determination of positional isomers of benzenediols by capillary zone electrophoresis with square wave amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 9. Capillary Electrophoresis-based Separations* – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chlorobenzoyl Cyanide
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Chlorobenzoyl cyanide. As a laboratory professional, your safety, and that of your colleagues, depends on a thorough understanding of the risks and the meticulous execution of proper disposal protocols. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep-seated culture of safety in your laboratory.
The Dual-Threat Profile of this compound
This compound is a compound that demands respect due to its dual chemical nature. Understanding its inherent risks is the foundation of its safe handling and disposal.
-
Cyanide Toxicity: The primary and most acute danger stems from the cyanide moiety (-CN). If this compound comes into contact with acids, it can liberate highly toxic and flammable hydrogen cyanide (HCN) gas[1][2]. The cyanide ion itself is a potent inhibitor of cellular respiration, and exposure through ingestion, inhalation, or skin contact can be rapidly fatal[3][4]. Symptoms of non-lethal exposure include weakness, headache, dizziness, rapid breathing, nausea, and vomiting[2].
-
Chlorinated Aromatic Hazards: As a chlorinated organic compound, this compound poses long-term environmental and health risks. Chlorinated solvents and related compounds are known for their persistence in the environment and potential for organ damage or other long-term health effects[5][6]. Disposal of this waste must comply with regulations for both cyanide-containing materials and chlorinated hazardous waste[5][7].
-
Reactivity: The compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents[3][8][9]. Contact with these materials can lead to vigorous, hazardous reactions and the release of toxic gases like hydrogen cyanide and hydrogen chloride[1].
Pre-Disposal Safety Protocols: Your First Line of Defense
Before any handling or disposal procedure begins, the following engineering controls and Personal Protective Equipment (PPE) are mandatory.
| Control Measure | Specification |
| Ventilation | All work must be conducted in a properly functioning and certified chemical fume hood[3][10]. |
| Eye Protection | Chemical splash goggles and a full-face shield are required[3][4][11]. |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Consider double-gloving[3][11]. Contaminated gloves must be disposed of as hazardous waste[12]. |
| Designated Area | Establish a designated work area clearly marked with signs that identify the chemical hazard and restrict access[10][12]. |
| Emergency Prep | Ensure an eyewash station and safety shower are accessible and unobstructed[3][13]. Keep a cyanide spill kit and appropriate first-aid antidotes (if specified by your institution's policy) readily available. |
Disposal Decision Workflow
The correct disposal path depends on the nature and quantity of the waste. Never mix cyanide-containing waste with other waste streams, especially acidic waste[2][10].
Caption: Decision workflow for proper disposal of this compound waste.
Step-by-Step Decontamination & Neutralization Protocol (For Dilute Rinsate & Minor Spills)
This procedure is only for small quantities of dilute aqueous solutions (e.g., from rinsing glassware) or minor spills contained entirely within a chemical fume hood. The principle is alkaline chlorination, which converts toxic cyanide into much less toxic cyanate.
Required Materials:
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or a pH 10 buffer solution.
-
Freshly prepared 10-15% sodium hypochlorite (NaOCl) solution (household bleach is ~5-6%, so a 2:1 or 3:1 dilution may be needed depending on initial concentration).
-
pH paper or meter.
-
Stir bar and stir plate.
-
Appropriate beaker or flask for the reaction.
Protocol:
-
Ensure Alkaline Conditions: Transfer the cyanide-containing solution to a suitable reaction vessel inside the fume hood. Slowly add sodium hydroxide solution or pH 10 buffer while stirring until the pH of the solution is confirmed to be 10 or higher[2][14]. This step is critical to prevent the generation of HCN gas.
-
Oxidation of Cyanide: While stirring vigorously, slowly add the sodium hypochlorite (bleach) solution. Use an excess of bleach (approximately 2-3 times the molar equivalent of the cyanide, if known).
-
Reaction Time: Continue stirring the mixture at room temperature for at least 1-2 hours to ensure the complete oxidation of cyanide to cyanate.
-
Final Collection: Even after treatment, the resulting solution should be collected as hazardous waste. Transfer the treated solution into a dedicated liquid hazardous waste container clearly labeled "HAZARDOUS WASTE - Treated Cyanide Solution - Chlorinated"[10][14].
-
Glassware Decontamination: Glassware that has come into contact with this compound should be rinsed first with a pH 10 buffer or dilute NaOH solution, followed by a rinse with a 10% bleach solution, all within a fume hood[2][10][14]. The rinsates must be collected as hazardous cyanide waste. After this chemical decontamination, the glassware can be washed normally.
Managing Bulk & Unused this compound
Do not attempt to neutralize bulk quantities of this compound in the laboratory. The reaction can be exothermic and difficult to control on a large scale.
-
Waste Segregation: Unused or expired this compound must be disposed of as hazardous waste. It must be stored in its original or a compatible, tightly sealed container[10].
-
Dedicated Containers: All cyanide wastes, whether liquid or solid, must be stored in dedicated, clearly labeled containers used only for this purpose[10][14].
-
Labeling: The waste container must be labeled "HAZARDOUS WASTE - CYANIDE - TOXIC - CHLORINATED ORGANIC" and marked with the warning "No Acids"[2][10].
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances, particularly acids[2][3]. The storage area should be secure and access-restricted[15].
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company[4].
Emergency Response
In Case of Exposure:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical aid[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical aid[3].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical aid[3]. Do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer[10][14].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical aid[3].
-
Action: In all cases of suspected or known exposure, call emergency services (911 or your institution's emergency number) immediately and inform them that a cyanide exposure has occurred[10][14].
In Case of a Large Spill (Outside a Fume Hood):
-
Evacuate the area immediately and alert others in the vicinity[12][14].
-
Call your institution's emergency response team and 911[2][10].
-
Prevent entry into the affected area.
-
Provide the Safety Data Sheet (SDS) for this compound to emergency responders.
References
- 1. fishersci.com [fishersci.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 6. ecolink.com [ecolink.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
- 9. 3-Chlorobenzyl cyanide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. documents.manchester.ac.uk [documents.manchester.ac.uk]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3-Chlorobenzoyl Cyanide
For the discerning researcher in the fast-paced world of drug development, the utility of reactive intermediates like 3-Chlorobenzoyl cyanide is undeniable. This compound, with its unique electronic and steric properties, serves as a valuable building block in the synthesis of complex molecular architectures. However, its reactivity, a boon for synthesis, also necessitates a profound respect for its potential hazards. This guide is crafted not as a rigid set of rules, but as a dynamic framework for risk assessment and safe operational conduct, empowering you to harness the synthetic potential of this compound with confidence and control.
The Chemical Rationale: Understanding the Dual Hazard
This compound presents a dual-threat profile that demands a comprehensive safety strategy. It is crucial to understand the causality behind the required precautions.
-
The Cyanide Moiety: The primary and most acute hazard stems from the cyanide group (-CN). If ingested, inhaled, or absorbed through the skin, the cyanide ion can be rapidly released into the bloodstream. There, it acts as a potent inhibitor of cytochrome c oxidase, a critical enzyme in cellular respiration. This inhibition leads to a rapid onset of cellular asphyxia, with symptoms ranging from dizziness and headache to convulsions, coma, and death within minutes in cases of severe exposure.[1][2]
-
The Acyl Halide Analogy: The benzoyl cyanide structure, where the cyanide is attached to a carbonyl group, imparts reactivity similar to that of an acyl chloride. This functional group is highly susceptible to nucleophilic attack, particularly by water. This moisture sensitivity means that in the presence of water or even ambient humidity, this compound can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[3][4][5] The chloro-substitution on the benzene ring further influences the electrophilicity of the carbonyl carbon, potentially modulating its reactivity.
This dual nature informs every aspect of its handling, from storage to disposal. The following protocols are designed as a self-validating system, where each step is a checkpoint to ensure the containment and controlled use of this potent reagent.
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound and its close analogue, benzoyl cyanide. This data is essential for risk assessment and for planning your experimental setup.
| Property | This compound | Benzoyl Cyanide (Analogue) | Source |
| Molecular Formula | C₈H₄ClNO | C₈H₅NO | [6] |
| Molecular Weight | 165.57 g/mol | 131.13 g/mol | [6] |
| CAS Number | 26152-02-3 | 613-90-1 | [6] |
| Appearance | Not specified, likely solid | Yellow solid | [3] |
| Melting Point | Not specified | 28-31 °C | [7] |
| Boiling Point | Not specified | 206 °C | [7] |
| Flash Point | Not specified | 84 °C | [3][7] |
| Toxicity | Data not available | LD50 Oral (Rat): 37.6 mg/kg | [7] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound. This protocol is designed to be conducted by trained personnel in a controlled laboratory environment.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
I. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[1][8] This area should be clearly marked with a warning sign indicating the presence of a highly toxic cyanide compound.
-
Fume Hood: Ensure the fume hood has a face velocity between 80 and 120 feet per minute. The work should be conducted at least 6 inches inside the sash. Keep the sash as low as possible.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been tested within the last month. A dry chemical fire extinguisher should be available.[8]
-
Buddy System: Never work with this compound alone. Always have a second person present who is aware of the hazards and emergency procedures.[8]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any route of exposure.
-
Hand Protection: Double gloving is required. Wear a pair of nitrile gloves as the inner layer and a thicker, chemical-resistant glove (e.g., neoprene or PVC) as the outer layer.[6][9] Inspect gloves for any signs of damage before use.
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and potential dust.[6][9]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
III. Handling and Operational Plan
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from water, acids, strong oxidizing agents, and bases.[10][11] The container should be tightly sealed and stored in a secondary container.
-
Weighing and Transfer:
-
Due to its moisture sensitivity, it is preferable to handle and weigh this compound in an inert atmosphere glovebox.
-
If a glovebox is not available, conduct these operations in a fume hood with minimal air turbulence.
-
Use spark-proof tools for transfers.[3]
-
-
Reaction Setup:
-
All reactions should be conducted in a closed system within the fume hood.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to prevent hydrolysis.[4]
-
Avoid the presence of acids in the fume hood unless they are a necessary part of the reaction, in which case, they should be handled with extreme caution.[1]
-
IV. Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Exposure:
-
Eye Exposure:
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing has stopped, perform chest compressions only. Do not perform mouth-to-mouth resuscitation to avoid secondary exposure.[5]
-
Call for immediate medical assistance.
-
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and contained within the fume hood, trained personnel wearing appropriate PPE can clean it up. Use an inert absorbent material to collect the spilled substance.
-
For larger spills or any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's emergency response team.
-
Disposal Plan: Cradle to Grave Responsibility
Proper disposal is the final and critical step in the safe handling of this compound.
-
Quenching: Any unreacted this compound should be quenched in the reaction vessel. A common method for destroying cyanides is through alkaline chlorination (e.g., using a freshly prepared 10% bleach solution with a pH adjusted to >10). This should be done slowly and with cooling, as the reaction can be exothermic.[5]
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected as hazardous waste.[5][12]
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for cyanide waste. Store these containers in a designated satellite accumulation area within a fume hood until they are collected by your institution's environmental health and safety department.[5][12]
-
Decontamination: All glassware and equipment that came into contact with this compound must be decontaminated. Rinse with a 10% bleach solution (pH > 10) three times within the fume hood. Collect all rinsate as hazardous cyanide waste.[5][8]
By adhering to these principles of informed caution, meticulous planning, and flawless execution, you can confidently and safely leverage the synthetic power of this compound in your research endeavors.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Cyanide - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. jst.chem.yale.edu [jst.chem.yale.edu]
- 6. This compound | C8H4ClNO | CID 11984278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoyl cyanide - Safety Data Sheet [chemicalbook.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
- 11. 3-Chlorobenzyl cyanide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. uwindsor.ca [uwindsor.ca]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
